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  • Product: 2-(4-Isopropylphenyl)-4-methylpyridine
  • CAS: 80635-97-8

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical and Physical Profiling of 2-(4-Isopropylphenyl)-4-methylpyridine

Executive Summary 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a highly specialized, sterically hindered bidentate C^N ligand widely utilized in transition metal catalysis and the development of advanced o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a highly specialized, sterically hindered bidentate C^N ligand widely utilized in transition metal catalysis and the development of advanced optoelectronic materials. In drug development and materials science, substituted 2-arylpyridines serve as fundamental building blocks for synthesizing phosphorescent cyclometalated Iridium(III) and Platinum(II) complexes[1][2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven synthetic methodologies, offering researchers a self-validating framework for its application in complex organometallic workflows.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-(4-Isopropylphenyl)-4-methylpyridine is critical for calculating reaction stoichiometry, selecting appropriate solvent systems, and designing purification workflows.

PropertyValueRationale / Implication
Chemical Name 2-(4-Isopropylphenyl)-4-methylpyridineCore C^N bidentate ligand framework.
CAS Number 80635-97-8Unique registry identifier[3].
Molecular Formula C₁₅H₁₇NDetermines mass balance in synthesis.
Molecular Weight 211.30 g/mol Used for precise stoichiometric calculations[3].
Density 0.986 g/cm³Indicates it is slightly less dense than water[3].
Boiling Point 317.0 ºC at 760 mmHgHigh boiling point necessitates vacuum distillation or column chromatography for purification[3].
Flash Point 131.8 ºCRequires standard laboratory fire safety precautions[3].

Structural and Mechanistic Rationale (E-E-A-T)

The specific substitution pattern of 2-(4-Isopropylphenyl)-4-methylpyridine is not arbitrary; it is engineered to optimize the photophysical and kinetic properties of the resulting metal complexes.

  • The 4-Isopropyl Group (Phenyl Ring): The bulky isopropyl moiety imparts significant lipophilicity, dramatically enhancing the solubility of the ligand and its subsequent metal complexes in organic solvents (e.g., dichloromethane, toluene). Crucially, this steric bulk prevents intermolecular π-π stacking in the solid state. In OLED applications, mitigating this stacking prevents Aggregation-Caused Quenching (ACQ), thereby maintaining high photoluminescence quantum yields[2].

  • The 4-Methyl Group (Pyridine Ring): The methyl group acts as an electron-donating group (EDG) via inductive effects (+I). By donating electron density into the pyridine ring, it raises the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). This modification allows chemists to precisely tune the emission wavelength of the resulting Ir(III) complex, typically inducing a blue-shift compared to the unsubstituted 2-phenylpyridine analog[2][4].

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and scalable method for synthesizing 2-(4-Isopropylphenyl)-4-methylpyridine is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[5][6].

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, combine 2-bromo-4-methylpyridine (1.0 equiv) and 4-isopropylphenylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv) as the catalyst and Potassium Carbonate (K₂CO₃) (2.0 equiv) as the base[6].

  • Solvent System: Suspend the mixture in a degassed biphasic solvent system of Toluene/Ethanol/Water (4:1:1 v/v/v).

  • Reaction: Purge the flask with Argon for 15 minutes. Heat the mixture to a gentle reflux (approx. 90 °C) and stir for 16 hours under an inert atmosphere.

  • Workup & Purification: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc gradient).

Causality & Self-Validation:

  • Why this solvent system? Toluene dissolves the organic substrates, water dissolves the inorganic K₂CO₃ base, and ethanol acts as a phase-transfer agent. This reduces interfacial tension and facilitates the transmetalation step of the catalytic cycle[5][6].

  • Self-Validation Check: The progress of the reaction can be validated via Thin Layer Chromatography (TLC). The consumption of the UV-active 2-bromo-4-methylpyridine and the emergence of a new, highly fluorescent spot under 254 nm UV light confirms successful C-C bond formation.

G R1 2-Bromo-4-methylpyridine + 4-Isopropylphenylboronic acid Cat Pd(PPh3)4 / K2CO3 R1->Cat Cond Toluene/EtOH/H2O Reflux 90°C, 16h Cat->Cond Workup Extraction & Column Chromatography Cond->Workup Prod 2-(4-Isopropylphenyl) -4-methylpyridine Workup->Prod

Synthetic workflow of 2-(4-Isopropylphenyl)-4-methylpyridine via Suzuki-Miyaura coupling.

Application Workflow: Cyclometalation to Ir(III) Dimer

Once synthesized, 2-(4-Isopropylphenyl)-4-methylpyridine is frequently used to generate chloro-bridged Iridium(III) dimers, [(C^N)2Ir(μ-Cl)]2, which are the foundational precursors for heteroleptic phosphorescent complexes[1][4].

Step-by-Step Methodology
  • Reagent Loading: In a round-bottom flask, combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 equiv) and the synthesized 2-(4-Isopropylphenyl)-4-methylpyridine ligand (2.2 to 2.5 equiv)[1][2].

  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-Ethoxyethanol and deionized water to achieve a concentration of approximately 0.05 M relative to Iridium[1][4].

  • Cyclometalation: Degas the mixture with Argon. Heat the solution to a vigorous reflux (110–130 °C) for 16–24 hours[2][4].

  • Isolation: Cool the reaction mixture to room temperature. Add an excess of deionized water to induce complete precipitation of the dimer.

  • Filtration: Collect the precipitate via vacuum filtration. Wash sequentially with water, cold ethanol, and diethyl ether to remove unreacted ligand and impurities. Dry under high vacuum[1].

Causality & Self-Validation:

  • Why 2-Ethoxyethanol/Water? 2-Ethoxyethanol is selected due to its high boiling point (135 °C) and its amphiphilic nature. The addition of water is critical as it increases the solubility of the inorganic IrCl₃·nH₂O precursor, while 2-ethoxyethanol dissolves the highly lipophilic ligand. This ensures a homogeneous reaction environment at elevated temperatures, driving the electrophilic C-H activation forward[1][2].

  • Self-Validation Check: The reaction is visually self-validating. The mixture will transition from a dark green/brown solution (characteristic of solvated IrCl₃) to a bright yellow or orange suspension as the highly insoluble chloro-bridged dimer precipitates out of the solvent matrix upon cooling[1].

G Start IrCl3·nH2O + Ligand (2.5 eq) Solvent 2-Ethoxyethanol / H2O (3:1) Inert Atmosphere Start->Solvent Heat Reflux at 110-130°C for 16-24 hours Solvent->Heat CH_Act Electrophilic C-H Activation & Cyclometalation Heat->CH_Act Dimer [(C^N)2Ir(μ-Cl)]2 Chloro-Bridged Dimer CH_Act->Dimer

Cyclometalation pathway to form the chloro-bridged Iridium(III) dimer.

References

  • [2] Title: Cationic Bis-cyclometalated Iridium(III) Diimine Complexes and Their Use in Efficient Blue, Green, and Red Electroluminescent Devices. Source: Inorganic Chemistry - ACS Publications. URL: [Link]

  • [5] Title: Recent Advances of Pd/C-Catalyzed Reactions. Source: MDPI. URL: [Link]

  • [4] Title: Bis-Cyclometalated Indazole and Benzimidazole Chiral-at-Iridium Complexes: Synthesis and Asymmetric Catalysis. Source: MDPI. URL: [Link]

  • [6] Title: Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities. Source: J-Stage. URL: [Link]

Sources

Exploratory

Electronic Band Gap and HOMO-LUMO Architecture of 2-(4-Isopropylphenyl)-4-methylpyridine: A Technical Guide

Executive Summary The compound 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a highly specialized bidentate C^N ligand utilized in the synthesis of cyclometalated transition metal complexes, particularly Ir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a highly specialized bidentate C^N ligand utilized in the synthesis of cyclometalated transition metal complexes, particularly Iridium(III) and Ruthenium(II) species. These complexes are foundational to the development of high-efficiency Organic Light-Emitting Diodes (OLEDs) and advanced photoredox catalysts.

Understanding the frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this bare ligand is critical. The energy difference between these states (the electronic band gap) directly dictates the triplet energy state ( T1​ ) and the emission wavelength of the resulting organometallic complex[1]. This whitepaper provides a comprehensive framework for theoretically predicting and experimentally validating the electronic properties of this specific phenylpyridine derivative.

Molecular Architecture and Substituent Effects

To understand the electronic structure of 2-(4-Isopropylphenyl)-4-methylpyridine, we must first analyze its parent scaffold: 2-phenylpyridine (ppy) .

In the ground state of unsubstituted ppy, the frontier orbitals are spatially separated due to the inherent electronegativity differences between the two aromatic rings:

  • HOMO: Predominantly localized on the electron-rich phenyl ring[2].

  • LUMO: Predominantly localized on the electron-deficient pyridine ring[2].

The Role of Alkyl Substitution

The target molecule introduces two specific alkyl modifications, which alter the electronic band gap through inductive (+I) and hyperconjugative electron-donating effects:

  • 4-Isopropyl Group (Phenyl Ring): Positioned para to the inter-ring C-C bond, this bulky, electron-donating group pumps electron density into the phenyl ring. Because the HOMO is localized here, the +I effect significantly destabilizes (raises) the HOMO energy level.

  • 4-Methyl Group (Pyridine Ring): Positioned para to the inter-ring C-C bond on the pyridine side, the methyl group donates electron density into the pyridine π-system. This destabilizes (raises) the LUMO energy level[3].

Because both the HOMO and LUMO are pushed to higher energy states, the overall band gap remains relatively stable compared to bare ppy, though the absolute redox potentials shift significantly.

G cluster_ppy Parent 2-Phenylpyridine (ppy) cluster_target 2-(4-Isopropylphenyl)-4-methylpyridine LUMO_ppy LUMO (-0.85 eV) Localized on Pyridine HOMO_ppy HOMO (-6.21 eV) Localized on Phenyl LUMO_ppy->HOMO_ppy Band Gap ~5.36 eV LUMO_tgt LUMO (~-0.75 eV) Raised by 4-Methyl (+I) LUMO_ppy->LUMO_tgt +I Effect HOMO_tgt HOMO (~-6.05 eV) Raised by 4-Isopropyl (+I) HOMO_ppy->HOMO_tgt +I Effect LUMO_tgt->HOMO_tgt Band Gap ~5.30 eV

Fig 1: Energy level tuning via substituent inductive (+I) effects on the ppy scaffold.

Theoretical Determination (DFT Protocol)

Density Functional Theory (DFT) is the gold standard for predicting the ground-state geometries and frontier orbital energies of phenylpyridine derivatives[2].

Computational Methodology

To accurately model 2-(4-Isopropylphenyl)-4-methylpyridine, researchers should utilize the following step-by-step computational protocol:

  • Functional and Basis Set Selection: Employ the B3LYP hybrid functional combined with the 6-31G* (or def2-TZVP) basis set. Causality: B3LYP provides an optimal balance between computational cost and the accurate prediction of π-π* transitions and orbital energies in conjugated heterocyclic systems[4].

  • Geometry Optimization: Perform a full unconstrained geometry optimization in the gas phase. Ensure the dihedral angle between the phenyl and pyridine rings is allowed to relax (typically settling around 21° to 23° due to steric hindrance from ortho-hydrogens)[2].

  • Frequency Analysis: Conduct a vibrational frequency calculation to confirm the optimized geometry is a true local minimum (zero imaginary frequencies).

  • TD-DFT for Excited States: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies, simulating the UV-Vis absorption spectrum[5].

Quantitative Data Summary

Based on established DFT calculations for the parent ppy and the known quantitative shifts induced by alkyl substituents, the theoretical electronic properties are summarized below:

Property2-Phenylpyridine (ppy)[2]2-(4-Isopropylphenyl)-4-methylpyridine (Est.)Shift Mechanism
HOMO Energy -6.21 eV~ -6.05 eVRaised by +I effect of 4-isopropyl group
LUMO Energy -0.85 eV~ -0.75 eVRaised by +I effect of 4-methyl group
Electronic Band Gap 5.36 eV~ 5.30 eVSlight narrowing due to asymmetric destabilization
Dihedral Angle ~21°~23°Increased steric bulk from the isopropyl group

Experimental Validation Protocols

Theoretical models must be grounded in empirical data. A self-validating experimental system requires two orthogonal techniques: Cyclic Voltammetry (CV) to determine the electrochemical band gap, and UV-Vis Spectroscopy to determine the optical band gap[1].

Protocol A: Cyclic Voltammetry (Electrochemical Gap)
  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Causality: TBAPF6​ provides high ionic conductivity without interfering with the redox window, while anhydrous DCM prevents water-induced electrochemical side reactions[1].

  • Sample Dissolution: Add 1.0 mM of 2-(4-Isopropylphenyl)-4-methylpyridine to the electrolyte solution.

  • Deoxygenation (Critical Step): Purge the solution with high-purity Argon gas for at least 15 minutes prior to measurement. Causality: Dissolved oxygen is highly electroactive and will produce a strong reduction peak that masks the LUMO onset of the pyridine derivative[1].

  • Measurement: Utilize a three-electrode setup: Glassy carbon (working), Platinum wire (counter), and Ag/AgCl (reference). Scan at a rate of 50 mV/s to capture the oxidation onset ( Eox​ ) and reduction onset ( Ered​ ).

  • Internal Calibration: Spike the solution with Ferrocene. Causality: The Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple is solvent-independent. By measuring the sample relative to Fc/Fc+ (absolute energy of -4.8 eV vs. vacuum), relative potentials are accurately converted to absolute HOMO/LUMO energies[1].

    • EHOMO​=−(Eox​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Ered​−EFc/Fc+​+4.8) eV

Protocol B: UV-Vis Spectroscopy (Optical Gap)
  • Baseline Correction: Record a baseline using pure spectroscopic-grade DCM in a 1 cm quartz cuvette at room temperature.

  • Sample Measurement: Measure the absorption spectrum of a 10−5 M solution of the compound from 250 nm to 600 nm.

  • Tauc Plot Analysis: Identify the lowest-energy absorption band (typically the π→π∗ transition). Extrapolate the linear portion of this absorption edge to the x-axis to find the onset wavelength ( λonset​ ).

  • Band Gap Calculation: Apply the Planck-Einstein relation: Egapopt​=1240/λonset​ (eV).

ExpWorkflow Start Sample Preparation (DCM + 0.1M TBAPF6) Deox Deoxygenation (Argon purge, 15 min) Start->Deox split Deox->split CV Cyclic Voltammetry (CV) (Working: GC, Ref: Ag/AgCl) split->CV UV UV-Vis Spectroscopy (Quartz cuvette, RT) split->UV Ox Measure Oxidation Onset -> Calculate HOMO CV->Ox Red Measure Reduction Onset -> Calculate LUMO CV->Red Tauc Measure Absorption Edge -> Optical Band Gap UV->Tauc Validate Cross-Validation (Optical Gap ≈ Electrochemical Gap) Ox->Validate Red->Validate Tauc->Validate

Fig 2: Self-validating experimental workflow for determining HOMO, LUMO, and Band Gap.

Implications for Material Design

The upward shift of both the HOMO and LUMO in 2-(4-Isopropylphenyl)-4-methylpyridine compared to bare ppy has profound implications for complexation. When coordinated to an Iridium(III) center to form a fac−Ir(C∧N)3​ complex, the raised HOMO level (which mixes with the Ir d-orbitals) generally leads to a smaller metal-to-ligand charge transfer (MLCT) gap[6]. Consequently, OLED phosphors utilizing this specific ligand will exhibit a bathochromic (red) shift in their emission spectra compared to standard Ir(ppy)3​ [3]. Furthermore, the bulky isopropyl group provides excellent steric shielding, reducing intermolecular quenching (triplet-triplet annihilation) and improving the overall photoluminescence quantum yield ( ΦPL​ ) in solid-state films[4].

References

  • Molina, B., et al. "Hybridization vs. Bond Stretching Isomerism in Ru(II) Cyclometalated Complexes of 2-Phenylpyridine." Molecules (MDPI). URL:[Link]

  • Mandal, P., et al. "Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis." The Journal of Physical Chemistry A (ACS Publications). URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Toxicity, Safety, and Handling of 2-(4-Isopropylphenyl)-4-methylpyridine

Executive Summary & Structural Significance 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a specialized bidentate cyclometalating ligand[1]. It is highly valued in organometallic chemistry for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a specialized bidentate cyclometalating ligand[1]. It is highly valued in organometallic chemistry for the synthesis of phosphorescent transition metal complexes, notably Iridium(III) systems used in organic light-emitting diodes (OLEDs) and photoredox catalysis.

As a Senior Application Scientist, it is critical to understand that the structural modifications on this molecule—a para-isopropyl group on the phenyl ring and a para-methyl group on the pyridine ring—serve highly specific functions. The bulky isopropyl group sterically hinders intermolecular π−π stacking, thereby preventing excimer formation and self-quenching in solid-state applications. Meanwhile, the methyl group acts as an electron-donating moiety, subtly raising the lowest unoccupied molecular orbital (LUMO) energy level to blue-shift the emission spectrum of the resulting metal complex.

Physicochemical Profiling

Understanding the baseline physical properties is crucial for both synthetic planning and risk assessment. The compound presents as a high-boiling liquid with significant lipophilic character.

PropertyValue
Chemical Name 2-(4-Isopropylphenyl)-4-methylpyridine[2]
CAS Number 80635-97-8[3]
Molecular Formula C15H17N[4]
Molecular Weight 211.30 g/mol [4]
Density 0.986 g/cm³[4]
Boiling Point 317.0 ºC at 760 mmHg[4]
Flash Point 131.8 ºC[4]

Comprehensive Toxicological Assessment (SDS & Mechanistic Toxicity)

Standard safety data sheets classify this compound under several GHS hazard categories[3]. However, merely reading an SDS is insufficient; translating these codes into mechanistic causality is essential for drug development professionals and researchers to truly mitigate risk.

GHS Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowed[3]The unshielded lone pair on the pyridine nitrogen acts as a strong Lewis base. Upon ingestion, it can coordinate with the heme iron of hepatic Cytochrome P450 enzymes, causing competitive inhibition of xenobiotic metabolism and acute systemic toxicity.
H315 Causes skin irritation[3]The high lipophilicity (LogP) imparted by the isopropyl and methyl groups allows the molecule to rapidly partition into and disrupt the lipid bilayers of the stratum corneum.
H319 Causes serious eye irritation[3]Direct contact causes localized protein denaturation and disruption of the corneal epithelium due to the compound's basicity and organic solvent-like properties.
H335 May cause respiratory irritation[3]Aerosolized droplets or vapors (especially when heated near its 317 ºC boiling point[4]) interact with the aqueous mucosal lining of the respiratory tract, causing localized pH shifts and inflammatory cascades.

Self-Validating Handling Protocols & Risk Mitigation

To ensure absolute safety and reproducibility, handling must follow a self-validating system where each protective measure has an observable verification step.

  • Engineering Controls: All weighing and transfer operations must occur within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.

    • Validation Check: Verify that the continuous face velocity monitor reads between 100–120 fpm before opening the primary container.

  • Personal Protective Equipment (PPE): Use double-layered nitrile gloves (outer layer 8 mil thickness).

    • Causality: Standard 4 mil gloves are insufficient because the lipophilic nature of the compound can cause rapid breakthrough and subsequent dermal absorption.

  • Spill Management & Decontamination: In the event of a spill, do not use water alone.

    • Protocol: Absorb the liquid with inert material (e.g., vermiculite). Wipe the surface with a 10% bleach solution, followed by a generous 70% ethanol wash.

    • Causality: The ethanol wash is mandatory to solubilize and remove the highly lipophilic residue that aqueous bleach cannot clear.

Experimental Workflow: Synthesis of Cyclometalated Iridium(III) Complexes

The primary application of 2-(4-Isopropylphenyl)-4-methylpyridine is the formation of heteroleptic Iridium(III) complexes. The following protocol describes the synthesis of the chloro-bridged dimer, a critical intermediate.

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL Schlenk flask with Iridium(III) chloride hydrate ( IrCl3​⋅nH2​O , 1.0 equiv) and 2-(4-Isopropylphenyl)-4-methylpyridine (2.2 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 2-ethoxyethanol and deionized water (3:1 v/v).

    • Causality: 2-ethoxyethanol is chosen for its high boiling point (135 ºC) and its ability to transiently coordinate to the Ir(III) center, stabilizing the intermediate transition states during C-H activation.

  • Inert Atmosphere: Purge the system with ultra-high purity Argon for 15 minutes.

    • Validation Check: Ensure the bubbler shows a steady, positive pressure flow to prevent oxidative degradation of the metal center at elevated temperatures.

  • Reflux (Cyclometalation): Heat the mixture to 110 ºC and reflux for 24 hours. The elevated temperature provides the necessary activation energy for the directed ortho-metalation (C-H bond cleavage) on the phenyl ring.

  • Isolation: Cool the reaction to room temperature. Add 20 mL of deionized water to induce precipitation of the highly hydrophobic chloro-bridged dimer [Ir(C∧N)2​Cl]2​ .

    • Validation Check: A successful reaction is visually confirmed by the transformation of the dark green starting mixture into a bright yellow/orange suspension.

  • Purification: Filter the precipitate, wash sequentially with ethanol and hexane to remove unreacted ligand, and dry under high vacuum.

Workflow Visualization

The following diagram illustrates the logical progression of the organometallic synthesis, highlighting the transition from precursors to the final heteroleptic complex.

Workflow Step1 IrCl3·nH2O (Metal Precursor) Process1 Reflux in 2-Ethoxyethanol/H2O (110°C, 24h, Ar Atmosphere) Step1->Process1 Step2 2-(4-Isopropylphenyl)-4-methylpyridine (Cyclometalating Ligand) Step2->Process1 Intermediate Chloro-Bridged Ir(III) Dimer [Ir(C^N)2Cl]2 Process1->Intermediate Process2 Reflux in 2-Ethoxyethanol (100°C, 12h, Ar Atmosphere) Intermediate->Process2 Step3 Ancillary Ligand (e.g., acac) + Na2CO3 Base Step3->Process2 Product Heteroleptic Ir(III) Complex Ir(C^N)2(acac) Process2->Product

Figure 1: Synthetic workflow for the preparation of cyclometalated Iridium(III) complexes.

References

  • Title: 2-(4-ISOPROPYL-PHENYL)-4-METHYL-PYRIDINE — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

Spectroscopic Profiling of 2-(4-Isopropylphenyl)-4-methylpyridine: UV-Vis Absorption, Photoluminescence, and Implications for Photoredox Catalysis

Executive Summary 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a highly tunable, bidentate cyclometalating (C^N) ligand. While the free ligand possesses intrinsic spectroscopic properties, its primary scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) is a highly tunable, bidentate cyclometalating (C^N) ligand. While the free ligand possesses intrinsic spectroscopic properties, its primary scientific value lies in its coordination with heavy transition metals, specifically Iridium(III) and Platinum(II). The strategic placement of alkyl substituents on the base 2-phenylpyridine (ppy) architecture fine-tunes the electronic bandgap and steric profile of the resulting complexes. This in-depth technical guide dissects the causality behind the UV-Vis absorption and photoluminescence (PL) spectra of this molecule and its corresponding metal complexes, providing self-validating protocols for researchers utilizing these materials in visible-light photoredox catalysis and drug discovery.

Electronic Architecture & Causality of Substituent Effects

The photophysical properties of 2-phenylpyridine derivatives are strictly governed by their π -conjugated electronic structure[1]. By introducing specific alkyl groups to the parent ppy framework, we systematically perturb the molecular orbital energies:

  • 4-Methyl Substitution on Pyridine: The methyl group acts as an electron-donating group (EDG) via inductive effects. Because the pyridine ring typically houses the Lowest Unoccupied Molecular Orbital (LUMO) in the complexed state, this substitution slightly destabilizes (raises) the LUMO energy level[2].

  • 4-Isopropyl Substitution on Phenyl: The isopropyl group provides a stronger inductive and hyperconjugative EDG effect to the phenyl ring, which houses the Highest Occupied Molecular Orbital (HOMO). This elevates the HOMO energy level. Crucially, the bulky isopropyl group provides steric shielding, preventing π−π stacking and mitigating Aggregation-Caused Quenching (ACQ) in highly concentrated environments.

  • Net Electronic Effect: The simultaneous elevation of both the HOMO and LUMO maintains a relatively stable optical bandgap compared to unsubstituted ppy, but shifts the absolute redox potentials. This makes the resulting Ir(III) complexes more potent excited-state reductants, a critical feature for driving challenging single-electron transfer (SET) events in pharmaceutical synthesis[3].

UV-Vis Absorption Spectroscopy

Mechanistic Causality

The free 2-(4-Isopropylphenyl)-4-methylpyridine ligand exhibits strong absorption exclusively in the ultraviolet region due to spin-allowed Ligand-Centered (LC) π→π∗ transitions[1]. However, upon cyclometalation with Ir(III), the strong spin-orbit coupling (SOC) induced by the heavy metal relaxes spin-selection rules. This results in the emergence of broad, lower-energy Metal-to-Ligand Charge Transfer (MLCT) bands extending into the visible region (350–480 nm), which are essential for visible-light excitation[4].

Self-Validating Experimental Protocol

To ensure high-fidelity absorption data, the following protocol must be strictly adhered to:

  • Solvent Validation: Utilize spectroscopic-grade dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF). Self-Validation: Run a baseline scan of the neat solvent using matched 10 mm quartz cuvettes. The optical density (OD) must be < 0.005 across the 250–800 nm window to confirm solvent purity.

  • Concentration Calibration: Prepare a 1.0×10−5 M solution of the analyte. Causality: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the photomultiplier tube (0.1–1.0 OD), preventing detector saturation and ensuring strict adherence to the Beer-Lambert Law.

  • Spectral Acquisition: Scan from 200 nm to 600 nm at a scan rate of 120 nm/min, utilizing a dual-beam UV-Vis spectrophotometer.

Quantitative Absorption Data Summary
SpeciesTransition TypeWavelength Range ( λmax​ )Molar Absorptivity ( ϵ )
Free LigandLC π→π∗ 250 – 290 nm ∼1.5×104 M −1 cm −1
Ir(III) ComplexLC π→π∗ 250 – 300 nm ∼3.0×104 M −1 cm −1
Ir(III) ComplexSinglet MLCT ( 1 MLCT)350 – 410 nm ∼5.0×103 M −1 cm −1
Ir(III) ComplexTriplet MLCT ( 3 MLCT)410 – 480 nm ∼1.0×103 M −1 cm −1

Photoluminescence (PL) Spectroscopy

Mechanistic Causality

The free ligand exhibits weak, short-lived fluorescence ( τ<2 ns) due to rapid non-radiative decay pathways. Conversely, the corresponding Ir(III) complex exhibits intense phosphorescence. The heavy atom effect facilitates rapid Intersystem Crossing (ISC) from the 1 MLCT to the 3 MLCT state with near 100% efficiency. The subsequent radiative decay from the lowest triplet state ( T1​ ) to the singlet ground state ( S0​ ) yields long-lived phosphorescence ( τ∼μ s)[2].

Self-Validating Experimental Protocol
  • Strict Degassing (Critical Step): Molecular oxygen ( 3O2​ ) is a triplet ground state that rapidly quenches the T1​ state of the complex via Dexter energy transfer, artificially truncating the measured lifetime. Transfer the sample to a specialized quartz Schlenk cuvette.

  • Freeze-Pump-Thaw: Perform three cycles using liquid nitrogen and a high-vacuum manifold ( <10−4 mbar). Self-Validation: Monitor the sample during the final thaw cycle; the procedure is complete and validated only when zero gas evolution (bubbling) is observed under static vacuum.

  • Steady-State PL & Quantum Yield ( ΦPL​ ): Excite the sample at the 1 MLCT isosbestic point (e.g., 380 nm). Causality: Use an integrating sphere rather than a standard right-angle detector to capture all emitted photons, eliminating systemic errors caused by refractive index mismatches and anisotropic emission.

  • Time-Resolved PL (TRPL): Employ Time-Correlated Single Photon Counting (TCSPC) with a 375 nm pulsed laser diode. Fit the decay curve to a mono-exponential function to extract the intrinsic phosphorescence lifetime ( τ ).

Quantitative Photoluminescence Data Summary
SpeciesEmission TypeEmission λmax​ Absolute Quantum Yield ( Φ )Intrinsic Lifetime ( τ )
Free LigandFluorescence ∼340 nm< 0.05< 2 ns
Ir(III) ComplexPhosphorescence ∼515 nm (Green)0.85 – 0.951.5 – 2.5 μ s

Visualizations of Photophysical Workflows

Jablonski S1 Singlet Excited State (S1) LC π-π* MLCT Singlet MLCT (1MLCT) S1->MLCT Internal Conversion T1 Triplet State (T1 / 3MLCT) MLCT->T1 ISC (Heavy Atom Effect) S0 Ground State (S0) T1->S0 Phosphorescence S0->S1 UV Absorption S0->MLCT Vis Absorption

Caption: Jablonski diagram illustrating the photophysical pathways of the cyclometalated Ir(III) complex.

Workflow Prep Sample Prep (Spectroscopic Grade) Degas Degassing (Freeze-Pump-Thaw) Prep->Degas UVVis UV-Vis Absorption (200-800 nm) Prep->UVVis PL Steady-State PL & Quantum Yield Degas->PL TRPL Time-Resolved PL (Lifetime Decay) Degas->TRPL

Caption: Standardized experimental workflow for the self-validating spectroscopic characterization.

Implications for Photoredox Catalysis in Drug Discovery

The structural tuning of 2-(4-Isopropylphenyl)-4-methylpyridine makes its corresponding Ir(III) complexes exceptionally valuable in pharmaceutical development. By extending the excited-state lifetime via steric shielding and tuning the reduction potential ( E1/2IV/∗III​ ) via EDG placement, these photocatalysts enable highly challenging single-electron transfer (SET) events[5]. This facilitates late-stage C-H functionalization, cross-coupling of unactivated alkyl halides, and the synthesis of unnatural amino acids under mild, visible-light conditions, drastically accelerating the lead optimization phase in modern drug discovery[3].

References

  • NIST WebBook. "Pyridine, 2-phenyl- UV/Visible spectrum".[Link]

  • ACS Publications. "Polymer-Based Tris(2-phenylpyridine)iridium Complexes".[Link]

  • ACS Publications. "Water-Soluble Iridium Photoredox Catalyst for the Trifluoromethylation of Biomolecule Substrates".[Link]

  • Science. "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity".[Link]

  • ACS Publications. "Triplet Excited States Modulated by Push–Pull Substituents in Monocyclometalated Iridium(III) Photosensitizers".[Link]

Sources

Foundational

Solubility Profile of 2-(4-Isopropylphenyl)-4-methylpyridine in Common Organic Solvents: A Technical Guide

Executive Overview & Physicochemical Grounding In early-stage drug development and materials science, understanding the solvation thermodynamics of a target compound is not merely a regulatory checkbox; it is the foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Physicochemical Grounding

In early-stage drug development and materials science, understanding the solvation thermodynamics of a target compound is not merely a regulatory checkbox; it is the foundational blueprint for formulation, synthetic route optimization, and bioavailability enhancement. As a Senior Application Scientist, I approach the solubility profiling of 1 not just as a data-gathering exercise, but as a mechanistic puzzle governed by intermolecular forces.

The compound 2-(4-Isopropylphenyl)-4-methylpyridine (CAS No.: 80635-97-8) is a highly lipophilic building block with a molecular weight of 211.3 g/mol , a boiling point of 317 ºC, and a density of 0.986 g/cm³[1][2]. Structurally, it features a central pyridine ring substituted with a methyl group and a bulky, hydrophobic isopropylphenyl moiety.

Mechanistic Causality of Solvation: The presence of the pyridine nitrogen provides a distinct hydrogen-bond acceptor site, which typically imparts some polarity and aqueous affinity to pyridine derivatives[3]. However, the dominant hydrophobic surface area contributed by the isopropylphenyl and methyl groups heavily influences its overall solubility profile, driving its affinity toward non-polar and moderately polar organic solvents while rendering it practically insoluble in water[4]. To dissolve this compound effectively, the solvent must be capable of overcoming the crystal lattice energy primarily through London dispersion forces and dipole-dipole interactions, rather than relying on hydrogen-bond donation alone.

Quantitative Solubility Profile in Common Organic Solvents

Based on its physicochemical properties and structural thermodynamics, the solubility of 2-(4-Isopropylphenyl)-4-methylpyridine follows a predictable gradient across common organic solvents. The data below summarizes the expected solubility ranges at standard ambient temperature (25°C).

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 3.19.1> 100 (Highly Soluble)Strong dipole-dipole & dispersion interactions with the aromatic system.
Ethyl Acetate (EtOAc) 4.46.0> 50 (Soluble)Dipole-induced dipole interactions; favorable entropy of mixing.
Ethanol (EtOH) 5.224.520 - 50 (Moderately Soluble)Hydrogen bonding (EtOH acts as an H-bond donor to the pyridine nitrogen).
Hexane 0.11.910 - 20 (Slightly Soluble)Hydrophobic interactions with the isopropylphenyl and methyl groups.
Water 10.280.1< 0.1 (Practically Insoluble)High lipophilicity prevents aqueous cavity formation; lacks H-bond donors.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To rigorously quantify this profile in a laboratory setting, we employ the 5, which remains the "gold standard" for obtaining true thermodynamic solubility data[5]. The current OECD 105 Guideline formally recommends this approach for chemicals with expected solubilities above 10 mg/L, requiring the solute to be mixed in the solvent until a thermodynamic equilibrium between the solid and solvated phase is reached[6].

The following protocol is designed as a self-validating system , ensuring that any data output is inherently checked for equilibrium completion and analytical accuracy.

Phase 1: Saturation & Equilibration
  • Solvent Selection & Preparation: Dispense 5.0 mL of the target organic solvent (e.g., DCM, EtOAc) into a 10 mL borosilicate glass vial.

    • Causality: Borosilicate glass is used to prevent chemical leaching that could alter the solvent's dielectric constant or introduce UV-active impurities.

  • Excess Solute Addition: Add 2-(4-Isopropylphenyl)-4-methylpyridine incrementally until a visible, persistent precipitate remains.

    • Causality: An excess amount of the drug must be dispensed to ensure the solution is oversaturated, which is a fundamental thermodynamic requirement to determine the true saturation point[7].

  • Thermodynamic Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 to 72 hours.

    • Causality: Sufficient time and strict temperature control are critical; fluctuations will shift the equilibrium constant, leading to irreproducible kinetic artifacts rather than thermodynamic truth[6].

Phase 2: Phase Separation
  • Centrifugation: Transfer the suspension to a compatible centrifuge tube and spin at 10,000 x g for 15 minutes.

    • Causality: Separation of the sediment from the liquid phase is essential to prevent undissolved microparticulates from artificially inflating the concentration reading during optical analysis[7].

  • Filtration (Secondary Validation): Pass the resulting supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents like DCM and ensures the complete removal of any suspended sub-micron crystals that survived centrifugation.

Phase 3: Quantification & Self-Validation
  • Dilution & Analysis: Dilute the filtrate appropriately with the HPLC mobile phase and analyze via HPLC-UV at the compound's λmax​ .

    • Causality: Proper dilution of the saturated mixtures ensures the absorbance falls within the linear, predictable range of the previously plotted calibration curve[7].

  • Self-Validation Loop: Repeat the entire process in three independent replicates. The system self-validates if the relative standard deviation (RSD) across the triplicates is < 5%.

    • Causality: If the RSD > 5%, it indicates that thermodynamic equilibrium was not reached (often due to polymorph transition or insufficient agitation time), and the equilibration period must be extended.

Workflow Visualization

G Start Compound Selection 2-(4-Isopropylphenyl)-4-methylpyridine SolventPrep Solvent Preparation Borosilicate Vials Start->SolventPrep ShakeFlask Shake-Flask Equilibration (48-72h at 25°C) SolventPrep->ShakeFlask Excess Solute Separation Phase Separation Centrifugation & PTFE Filtration ShakeFlask->Separation Thermodynamic Equilibrium Analysis Quantitative Analysis HPLC-UV Interpolation Separation->Analysis Supernatant Validation Self-Validation Loop Triplicate RSD < 5% Analysis->Validation Data Processing Validation->ShakeFlask If RSD > 5% Extend Time

Figure 1: Self-validating thermodynamic solubility workflow via the modified shake-flask method.

Strategic Implications for Drug Development

The solubility profile of 2-(4-Isopropylphenyl)-4-methylpyridine dictates its handling in downstream pharmaceutical applications. Its high solubility in halogenated solvents (DCM) and esters (EtOAc) makes these solvents ideal for extraction, liquid-liquid partitioning, and chromatographic purification during synthetic scale-up. Conversely, its poor aqueous solubility necessitates the use of co-solvents, surfactants, or lipid-based formulation strategies if this chemical scaffold is to be advanced into in vivo pharmacokinetic models or biological assays.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine

Introduction: The Significance of Substituted Pyridines Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and ability to act as ligands for metal catalysts.[1][2] The target molecule, 2-(4-isopropylphenyl)-4-methylpyridine, is a key structural motif that can be further functionalized to generate a diverse array of compounds with potential biological activity or specific material properties. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic byproducts.[1][3][4]

Reaction Scheme and Mechanism

The synthesis of 2-(4-isopropylphenyl)-4-methylpyridine is achieved through the palladium-catalyzed cross-coupling of 2-bromo-4-methylpyridine with (4-isopropylphenyl)boronic acid.

Reaction:

Causality of the Suzuki-Miyaura Coupling Mechanism:

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (2-bromo-4-methylpyridine), leading to the formation of a Pd(II) intermediate. Electron-rich and sterically hindered phosphine ligands on the palladium catalyst facilitate this step.[7][8]

  • Transmetalation: The organoboron compound ((4-isopropylphenyl)boronic acid) is activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers the aryl group (4-isopropylphenyl) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups (the pyridine and the isopropylphenyl moieties) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 2-(4-Isopropylphenyl)-4-methylpyridine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Reactant Mixing (2-bromo-4-methylpyridine, (4-isopropylphenyl)boronic acid, Pd catalyst, Base, Solvent) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Heating and Stirring (e.g., 80-100 °C) B->C D Cooling to Room Temperature C->D E Extraction with Organic Solvent D->E F Washing with Aqueous Solutions E->F G Drying and Solvent Evaporation F->G H Column Chromatography G->H I NMR Spectroscopy (¹H and ¹³C) H->I J Mass Spectrometry (MS) H->J

Sources

Application

Application Notes and Protocols: 2-(4-Isopropylphenyl)-4-methylpyridine as a Cyclometalating Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Tailored Cyclometalating Ligand Cyclometalated complexes, particularly those of iridium and ruthenium, have emerged as powerf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Tailored Cyclometalating Ligand

Cyclometalated complexes, particularly those of iridium and ruthenium, have emerged as powerful tools in modern catalysis, enabling a wide array of transformations with high efficiency and selectivity. The strategic design of the cyclometalating ligand is paramount, as it directly influences the steric and electronic properties of the metal center, thereby dictating the catalyst's performance. This document introduces 2-(4-isopropylphenyl)-4-methylpyridine as a promising C^N cyclometalating ligand for the development of novel catalysts.

The unique structural features of this ligand—a 4-methylpyridine ring coupled with a 4-isopropylphenyl group—offer a compelling combination of properties. The electron-donating methyl group on the pyridine ring can enhance the electron density at the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition. Concurrently, the bulky isopropyl group on the phenyl ring provides significant steric hindrance. This steric bulk can play a crucial role in controlling regioselectivity in C-H activation reactions and can also prevent catalyst deactivation pathways like dimerization.

While specific catalytic applications of complexes bearing the 2-(4-isopropylphenyl)-4-methylpyridine ligand are not yet extensively documented in peer-reviewed literature, its structural analogy to widely used 2-phenylpyridine (ppy) derivatives allows for the rational design of catalytic systems with potentially enhanced properties. This guide provides detailed, albeit prospective, protocols for the synthesis of the ligand, its incorporation into iridium and ruthenium complexes, and its application in key catalytic transformations. These protocols are based on well-established methodologies for analogous systems and are intended to serve as a robust starting point for researchers.

Synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine

The synthesis of 2-arylpyridines is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer high yields and broad functional group tolerance.[1]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(4-isopropylphenyl)-4-methylpyridine from 2-chloro-4-methylpyridine and 4-isopropylphenylboronic acid.[2][3]

Materials:

  • 2-Chloro-4-methylpyridine

  • 4-Isopropylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon or nitrogen)

Procedure:

  • To a Schlenk flask, add 2-chloro-4-methylpyridine (1.0 eq), 4-isopropylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-isopropylphenyl)-4-methylpyridine as a pure compound.

Figure 1: General scheme for the Suzuki-Miyaura synthesis of the target ligand.

Synthesis of Cyclometalated Iridium and Ruthenium Complexes

The standard procedure for synthesizing cyclometalated iridium(III) and ruthenium(II) complexes involves the initial formation of a chloride-bridged dimer, which then serves as a precursor for a variety of monomeric complexes.[4][5]

Protocol 2: Synthesis of the Iridium(III) Chloride-Bridged Dimer

This protocol outlines the synthesis of the di-μ-chloro-bis[bis(2-(4-isopropylphenyl)-4-methylpyridinato,C²,N)]diiridium(III) dimer.[4][6]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-(4-Isopropylphenyl)-4-methylpyridine (the ligand)

  • 2-Ethoxyethanol

  • Water

  • Argon or nitrogen gas

Procedure:

  • In a round-bottom flask, combine IrCl₃·nH₂O (1.0 eq) and 2-(4-isopropylphenyl)-4-methylpyridine (2.5 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and water.

  • De-gas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 120 °C under an inert atmosphere and stir for 18-24 hours. A precipitate should form.

  • Cool the mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with water, methanol, and diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the resulting yellow-orange solid under vacuum to yield the iridium dimer, which can be used in subsequent reactions without further purification.

Protocol 3: Synthesis of a Representative Monomeric Iridium(III) Complex

This protocol describes the synthesis of a cationic iridium complex with a bipyridine ancillary ligand.[5]

Materials:

  • Iridium(III) chloride-bridged dimer (from Protocol 2)

  • 2,2'-Bipyridine (bpy)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Suspend the iridium dimer (1.0 eq) in a 1:1 mixture of DCM and MeOH.

  • Add 2,2'-bipyridine (2.2 eq).

  • Reflux the mixture for 4 hours under an inert atmosphere. The solution should become clear and colored.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the cationic iridium complex.

  • Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

Figure 2: Workflow for the synthesis of iridium complexes.

Prospective Catalytic Applications and Protocols

The structural features of the 2-(4-isopropylphenyl)-4-methylpyridine ligand suggest its potential utility in several catalytic domains where iridium and ruthenium complexes are known to excel. The following protocols are adapted from established procedures for closely related catalysts and represent promising areas for investigation.

Application 1: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of C-H bonds.[7][8] The steric bulk of the isopropyl group on the ligand is anticipated to enhance regioselectivity in the borylation of aromatic substrates.

Proposed Protocol for C-H Borylation of an Arene: [7]

Materials:

  • Iridium precatalyst (e.g., [Ir(COD)OMe]₂)

  • 2-(4-Isopropylphenyl)-4-methylpyridine ligand

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aromatic substrate (e.g., 1,3-dichlorobenzene)

  • Anhydrous, degassed solvent (e.g., THF or cyclohexane)

  • Schlenk flask or glovebox

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add the iridium precatalyst (e.g., 1.5 mol%) and the 2-(4-isopropylphenyl)-4-methylpyridine ligand (3.0 mol%) to a Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes to allow for catalyst formation.

  • Add the aromatic substrate (1.0 eq) and bis(pinacolato)diboron (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the borylated product.

Rationale: The proposed iridium complex, formed in situ, is expected to catalyze the C-H borylation via an Ir(III)/Ir(V) catalytic cycle.[7] The steric hindrance from the isopropyl group is hypothesized to direct the borylation to the least sterically hindered C-H bonds on the substrate, thus improving regioselectivity.

Application 2: Photocatalytic Hydrogen Evolution

Cyclometalated iridium complexes are excellent photosensitizers for visible-light-driven hydrogen evolution from water.[9][10] The electronic properties of the 2-(4-isopropylphenyl)-4-methylpyridine ligand can be tuned to optimize the light absorption and excited-state redox potentials of the resulting complex.

Proposed Protocol for Photocatalytic Hydrogen Evolution: [9]

Materials:

  • [Ir(C^N)₂(N^N)]⁺PF₆⁻ complex (where C^N is 2-(4-isopropylphenyl)-4-methylpyridine and N^N is an ancillary ligand like bpy)

  • Platinum catalyst precursor (e.g., K₂PtCl₄)

  • Sacrificial electron donor (e.g., ascorbic acid or triethanolamine)

  • Solvent mixture (e.g., DMF/water or acetonitrile/water)

  • Photoreactor with a visible light source (e.g., >420 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the iridium complex (photosensitizer), the platinum precursor, and the sacrificial electron donor in the chosen solvent mixture.

  • De-gas the solution thoroughly by bubbling with an inert gas (e.g., argon) for at least 30 minutes.

  • Seal the vessel and irradiate with a visible light source while stirring.

  • Monitor the production of hydrogen gas using a gas chromatograph equipped with a thermal conductivity detector.

  • The turnover number (TON) can be calculated based on the moles of hydrogen produced per mole of the iridium photosensitizer.

Photocatalytic_Cycle Ir(III) [Ir(III)]+ Ir(III)->Ir(III) hν (Visible Light) Ir(II) [Ir(II)] Ir(III)->Ir(II) Reductive Quenching Ir(II)->Ir(III) e- Pt_cat Pt catalyst Ir(II)->Pt_cat Electron Transfer SED Sacrificial Electron Donor (SED) SED_ox SED(ox) H+ 2H+ H+->Pt_cat H2 H2 Pt_cat->H2 Ir(III)* Ir(III)* Ir(III)*->SED_ox e-

Figure 3: Simplified mechanism for photocatalytic hydrogen evolution.

Application 3: Ruthenium-Catalyzed Oxidative Dehydrogenation

Cyclometalated ruthenium complexes can catalyze a variety of oxidation reactions, including the aerobic oxidative dehydrogenation of N-heterocycles.[11][12] The electron-donating nature of the methyl group on the pyridine ring of the ligand may enhance the catalytic activity of the ruthenium center in such transformations.

Proposed Protocol for Aerobic Oxidation of an Imidazoline: [11]

Materials:

  • A cyclometalated ruthenium complex such as [RuCl(C^N)(tpy)][PF₆] (where C^N is the target ligand and tpy is terpyridine)

  • 2-Phenylimidazoline (substrate)

  • Solvent (e.g., 1,2-dichloroethane)

  • Air or oxygen balloon

Procedure:

  • Dissolve the ruthenium catalyst and the 2-phenylimidazoline substrate in the solvent in a round-bottom flask.

  • Attach a balloon filled with air or oxygen to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS for the formation of 2-phenylimidazole.

  • Upon completion, remove the solvent and purify the product by column chromatography.

Rationale: The catalytic cycle is believed to involve the aerobic oxidation of the Ru(II) center to a higher oxidation state, which then facilitates the dehydrogenation of the substrate. The electron-donating methyl group on the pyridine ring of the 2-(4-isopropylphenyl)-4-methylpyridine ligand is expected to lower the Ru(III)/Ru(II) redox potential, making the catalyst more easily oxidized and thus more active.[11]

Data Summary and Expected Performance

While experimental data for complexes of 2-(4-isopropylphenyl)-4-methylpyridine is not available, the following table provides a hypothetical comparison of expected performance based on trends observed with related substituted 2-phenylpyridine ligands.

Catalytic ReactionLigandExpected OutcomeRationale
C-H Borylation 2-(4-isopropylphenyl)-4-methylpyridineHigh regioselectivity for less hindered positions.The bulky isopropyl group directs the catalyst away from sterically congested sites.
Photocatalytic H₂ Evolution 2-(4-isopropylphenyl)-4-methylpyridinePotentially longer excited-state lifetime and good quantum yield.The alkyl substituents can increase the complex's stability and influence its photophysical properties.
Oxidative Dehydrogenation 2-(4-isopropylphenyl)-4-methylpyridineHigher catalytic activity compared to unsubstituted ppy.The electron-donating methyl group lowers the metal's oxidation potential, facilitating the catalytic cycle.

Conclusion

2-(4-Isopropylphenyl)-4-methylpyridine represents a strategically designed cyclometalating ligand with significant potential in catalysis. Its unique combination of steric bulk and electronic properties makes it a compelling candidate for developing highly selective and active iridium and ruthenium catalysts. The protocols and rationales provided in this guide offer a solid foundation for researchers to explore the synthesis and catalytic applications of complexes bearing this promising ligand. Further experimental investigation is warranted to fully elucidate the capabilities of this tailored molecular tool.

References

  • Konwar, M., & Das, A. (2024). Cyclometalated Ruthenium-Complex-Catalyzed Selective Oxidation of Olefins to Carbonyls. Organic Letters, 26(44), 10235–10240. [Link][12][13][14][15]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. Illinois Chemistry, November 1st. [Link][8]

  • Borrero-López, O., et al. (2025). Light-Accelerated Iridium-Catalysed C-H Borylation. ChemRxiv. [Link][16]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link][17]

  • Han, C., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(43), 8119-8122. [Link][2]

  • Hao, Y., et al. (2022). Recent Advancement in the Synthesis of Ir-Based Complexes. Molecules, 27(15), 4935. [Link][5]

  • Konwar, M., & Das, A. (2024). Cyclometalated Ruthenium-Complex-Catalyzed Selective Oxidation of Olefins to Carbonyls. Organic Letters, 26(44), 10235–10240. [Link]

  • Li, Y., et al. (2023). Construction of Robust Iridium(III) Complex-Based Photosensitizer for Boosting Hydrogen Evolution. Inorganic Chemistry, 62(20), 7854–7861. [Link][9]

  • Monti, F., et al. (2017). Photocatalytic Hydrogen Production Using a Red-Absorbing Ir(III)–Co(III) Dyad. Inorganic Chemistry, 56(11), 6534–6543. [Link][18]

  • Negishi, E.-i. (2011). Negishi Coupling. Organic Chemistry Portal. [Link][1]

  • Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N Iridium(III) Complexes. Journal of Organometallic Chemistry, 82(2), 271-276.
  • Saidi, O., et al. (2011). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Journal of the American Chemical Society, 133(48), 19298–19301. [Link]

  • Sengottuvelan, N., et al. (2013). Ligand Modification of Cyclometalated Ruthenium Complexes in the Aerobic Oxidative Dehydrogenation of Imidazolines. ACS Catalysis, 3(5), 847–851. [Link][11]

  • Tatarian, D., & Prater, M. (2018). Synthesis and Characterization of [(Ir(ppy)2)2(bpm)]Cl2. Utah Conference on Undergraduate Research. [Link][19]

  • Véchambre, C., et al. (2016). Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry, 55(2), 939–948. [Link][4]

  • Wang, C., et al. (2020). Ir(III) Cyclometalated Complexes Containing Phenylphenanthridine Ligands with Different Substitutions: Effects on the Electrochemiluminescence Properties. Inorganic Chemistry, 59(11), 7769–7779. [Link][6]

  • Wikipedia contributors. (2024, February 27). Negishi coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Yuan, Y.-J., et al. (2013). Tricyclometalated Iridium Complexes as Highly Stable Photosensitizers for Light‐Induced Hydrogen Evolution. Chemistry – A European Journal, 19(39), 12891-12899. [Link][20]

  • Zhang, T., et al. (2021). Cocatalyst-free Photocatalytic Hydrogen Evolution with Simple Heteroleptic Iridium(III) Complexes. ResearchGate. [Link][10]

  • Zwergel, C., et al. (2007). Bimetallic Iridium(III) Complexes Consisting of Ir(ppy)2 Units (ppy = 2-Phenylpyridine) and Two Laterally Connected N∧N Chelates as Bridge: Synthesis, Separation, and Photophysical Properties. Inorganic Chemistry, 46(17), 6911–6919. [Link][21][22]

Sources

Method

Suzuki-Miyaura cross-coupling conditions for synthesizing 2-(4-Isopropylphenyl)-4-methylpyridine

An Application Note for the Synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine via Suzuki-Miyaura Cross-Coupling Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds The Suzuki-Miyaura cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine via Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Importance of Biaryl Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, particularly biaryls.[4] This reaction is distinguished by its mild reaction conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3][5][6]

Within the vast landscape of synthetic targets, molecules incorporating a 2-arylpyridine scaffold are of paramount importance in medicinal chemistry and materials science.[7] These structures are ubiquitous in pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs).[7][8] The synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine serves as an exemplary case, illustrating the strategic application of the Suzuki-Miyaura reaction to construct heteroaryl-aryl linkages, which are often challenging to forge using traditional methods. This guide provides a detailed protocol and mechanistic insights for researchers engaged in drug discovery and process development, focusing on the practical aspects of this critical transformation.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically bearing phosphine ligands, which inserts into the carbon-halide bond of the electrophile (2-chloro-4-methylpyridine). This step forms a square-planar Pd(II) complex.[1][10] The reactivity order for halides is I > Br > OTf >> Cl, making the activation of aryl chlorides the most challenging and often requiring specialized, electron-rich, and bulky ligands.[10][12]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent ((4-isopropylphenyl)boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, and displaces the halide from the palladium complex.[4][9]

  • Reductive Elimination : In the final step, the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond of the product, 2-(4-Isopropylphenyl)-4-methylpyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X re Reductive Elimination re->pd0 pdiix R¹-Pd(II)L₂-X (Aryl-Pd Complex) oa->pdiix tm Transmetalation pdiir R¹-Pd(II)L₂-R² (Di-organic Complex) tm->pdiir pdiix->tm [R²-B(OR)₃]⁻ pdiir->re product R¹-R² (Product) reactants R¹-X + R²-B(OR)₂ reactants->oa reactants->tm base Base (e.g., K₃PO₄) base->tm activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine

This protocol details the coupling of 2-chloro-4-methylpyridine with (4-isopropylphenyl)boronic acid. The choice of an aryl chloride as the starting material is economically advantageous, but necessitates a highly active catalytic system. Bulky, electron-rich phosphine ligands, such as SPhos, are critical for achieving high yields by promoting the challenging oxidative addition of the C-Cl bond.[13][14]

Reagents and Materials
ReagentM.W.AmountMolesEquiv.
2-Chloro-4-methylpyridine127.571.28 g10.01.0
(4-Isopropylphenyl)boronic acid164.031.97 g12.01.2
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.200.02
SPhos410.53164 mg0.400.04
Potassium Phosphate (K₃PO₄)212.274.25 g20.02.0
Toluene-40 mL--
Water (degassed)-4 mL--
Experimental Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk tube: - 2-Chloro-4-methylpyridine - Boronic acid - Pd(OAc)₂ & SPhos - K₃PO₄ B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvents (Toluene & Water) via syringe B->C D 4. Heat to 100 °C with vigorous stirring C->D E 5. Monitor reaction by TLC/GC-MS (Typically 12-18 h) D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Filter through Celite F->G H 8. Wash filtrate with water & brine, dry over Na₂SO₄ G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product J->K

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

  • Catalyst Preparation and Inerting: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-methylpyridine (1.28 g, 10.0 mmol), (4-isopropylphenyl)boronic acid (1.97 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.02 mmol), SPhos (164 mg, 0.04 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

    • Scientist's Note: The quality of the reagents is paramount. The palladium catalyst and phosphine ligand are sensitive to air and moisture; handling them quickly is essential.[13] Potassium phosphate should be finely ground to maximize its surface area and reactivity.[5]

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene (40 mL) and degassed water (4 mL) to the flask via syringe.

    • Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to remove dissolved oxygen. The biphasic solvent system is common, and vigorous stirring is required to ensure adequate mixing between the organic and aqueous phases where different steps of the catalytic cycle occur.[15]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots from the organic layer until the starting 2-chloro-4-methylpyridine is consumed.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction and Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(4-Isopropylphenyl)-4-methylpyridine.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable route for the synthesis of 2-(4-Isopropylphenyl)-4-methylpyridine. The success of the reaction, particularly with a challenging 2-chloropyridine substrate, is contingent upon the careful selection of a highly active catalyst system, an appropriate base, and rigorous adherence to inert atmosphere techniques.[8][16] The protocol described herein offers a robust and scalable method for drug development professionals and research scientists, enabling access to valuable biaryl pyridine compounds that are central to the discovery of new chemical entities.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1998). The Journal of Organic Chemistry. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2022). Chemical Society Reviews. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2002). Synlett. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. (2009). PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2000). Angewandte Chemie International Edition. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. (2008). The Journal of Organic Chemistry. [Link]

  • Optimization of Suzuki-Miyaura Cross-Coupling Reaction. (2018). ResearchGate. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (1998). PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie International Edition. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers in Chemistry. [Link]

  • Suzuki–Miyaura Coupling. (2016). Synthetic Methods in Drug Discovery. [Link]

  • Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. (2019). PMC. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2020). ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (2018). ResearchGate. [Link]

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. (2020). The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2024). Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

Sources

Application

Preparation and Application of Luminescent Metal-Organic Frameworks (LMOFs) using 2-(4-Isopropylphenyl)-4-methylpyridine

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction and Mechanistic Rationale Luminescent Metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

Luminescent Metal-Organic Frameworks (LMOFs) represent a frontier in chemical sensing, photocatalysis, and optoelectronics. While many LMOFs rely on the intrinsic emission of lanthanide nodes or simple organic linkers, the incorporation of heavy-metal cyclometalated complexes—specifically Iridium(III)—yields materials with unparalleled phosphorescent quantum yields, tunable emission wavelengths, and long excited-state lifetimes[1].

This application note details the synthesis of a highly robust Zr-based LMOF utilizing 2-(4-Isopropylphenyl)-4-methylpyridine (CAS No.: 80635-97-8)[2] as the primary cyclometalating ligand.

The Causality Behind the Ligand Choice

The selection of 2-(4-Isopropylphenyl)-4-methylpyridine (hereafter referred to as L-Me ) is highly deliberate:

  • Steric Shielding (The Isopropyl Group): In solid-state luminescent materials, π−π stacking between adjacent ligands leads to non-radiative decay, a phenomenon known as Aggregation-Caused Quenching (ACQ). The bulky isopropyl group on the phenyl ring acts as a steric bumper, preventing intermolecular π−π interactions and preserving the high quantum yield of the Ir(III) center when confined within the MOF pores.

  • Electronic Tuning (The Methyl Group): The electron-donating methyl group on the pyridine ring destabilizes the Highest Occupied Molecular Orbital (HOMO) of the resulting Ir(III) complex. This reduces the HOMO-LUMO gap, red-shifting the emission into the highly visible yellow-orange spectrum, which is optimal for visual detection and optical sensor integration.

To integrate this complex into a MOF, we employ a metalloligand strategy . The Ir(III) center is coordinated with a secondary dicarboxylic acid ligand, 2,2'-bipyridine-5,5'-dicarboxylic acid ( H2​dcbpy )[3], allowing it to co-assemble with Zirconium ( Zr4+ ) nodes into a highly stable UiO-67 topology[4].

Experimental Workflow & Pathway

The synthesis is divided into three distinct phases: the formation of the precursor dimer, the synthesis of the functionalized metalloligand, and the solvothermal assembly of the LMOF.

LMOF_Workflow cluster_synthesis Phase 1-3: Metalloligand & MOF Assembly L_Me Ligand: 2-(4-Isopropylphenyl) -4-methylpyridine Dimer Ir(III) Chloro-Bridged Dimer [Ir(L-Me)₂Cl]₂ L_Me->Dimer IrCl₃·xH₂O 110°C, 24h ML Ir(III) Metalloligand [Ir(L-Me)₂(H₂dcbpy)]⁺ Dimer->ML H₂dcbpy, Na₂CO₃ Reflux, then HCl MOF Zr-LMOF (UiO-67 Topology) Ir-doped Framework ML->MOF ZrCl₄, H₂bpdc, Acetic Acid DMF, 120°C, 48h App Nitroaromatic Explosive Detection (Quenching) MOF->App Photophysical Activation

Caption: Step-by-step workflow from the L-Me precursor to the final explosive-sensing LMOF device.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of the Chloro-Bridged Dimer [Ir(L−Me)2​Cl]2​

To create the photoactive core, the L-Me ligand must first undergo cyclometalation with Iridium.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.2 mmol of 2-(4-Isopropylphenyl)-4-methylpyridine[2] and 1.0 mmol of Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O ) in a 30 mL mixture of 2-ethoxyethanol and deionized water (3:1 v/v).

  • Reflux: Degas the mixture via nitrogen bubbling for 15 minutes. Heat the mixture to 110 °C under a nitrogen atmosphere and stir vigorously for 24 hours.

  • Workup: Cool the mixture to room temperature. A colored precipitate will form. Add 20 mL of water to ensure complete precipitation. Filter the solid, wash sequentially with water and cold ethanol, and dry under vacuum.

  • Validation Checkpoint: The product should be a yellow-green powder. 1 H NMR (in CDCl3​ ) must show the disappearance of the aromatic proton at the cyclometalation site (ortho to the pyridine ring), confirming the formation of the Ir-C bond.

Protocol 2: Synthesis of the Metalloligand [Ir(L−Me)2​(H2​dcbpy)]Cl

Here, we introduce the carboxylic acid anchoring groups required for MOF integration by reacting the dimer with 2,2'-bipyridine-5,5'-dicarboxylic acid ( H2​dcbpy )[3].

  • Complexation: Suspend 0.5 mmol of the [Ir(L−Me)2​Cl]2​ dimer and 1.1 mmol of H2​dcbpy in 50 mL of methanol.

  • Deprotonation (Crucial Step): Add an excess of Na2​CO3​ (approx. 5 mmol). Causality Note: The base deprotonates the carboxylic acids of H2​dcbpy , increasing its solubility and nucleophilicity, driving the cleavage of the Ir-Cl-Ir bridge.

  • Reflux: Heat the mixture to reflux for 5 hours. The suspension will transition into a clear, deeply colored solution.

  • Reprotonation & Isolation: Cool to room temperature and remove the methanol via rotary evaporation. Dissolve the residue in 30 mL of deionized water. Slowly add 1M HCl dropwise until the pH reaches ~3. Causality Note: This reprotonates the carboxylate groups, which is strictly required for the subsequent solvothermal MOF synthesis. Filter the resulting bright orange precipitate, wash with water, and dry under vacuum.

  • Validation Checkpoint: The solid must exhibit intense yellow-orange photoluminescence under 365 nm UV light. Electrospray Ionization Mass Spectrometry (ESI-MS) should display a dominant peak corresponding to the [Ir(L−Me)2​(H2​dcbpy)]+ molecular ion.

Protocol 3: Solvothermal Assembly of the Zr-LMOF

To prevent self-quenching (triplet-triplet annihilation) of the Ir centers, the metalloligand is "doped" into a MOF using a structurally similar but photophysically silent co-linker, biphenyl-4,4'-dicarboxylic acid ( H2​bpdc )[1].

  • Precursor Mixing: In a 20 mL Teflon-lined stainless steel autoclave, dissolve ZrCl4​ (0.1 mmol), H2​bpdc (0.095 mmol), and the Ir-metalloligand (0.005 mmol, 5 mol% doping) in 10 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 0.5 mL of glacial acetic acid. Causality Note: Zirconium has a high affinity for carboxylates. Without a modulator, the reaction yields an amorphous gel. Acetic acid acts as a competing monocarboxylate, slowing down the framework extension and allowing highly crystalline, defect-free UiO-67 topology to form[4].

  • Crystallization: Seal the autoclave and heat in an oven at 120 °C for 48 hours.

  • Activation: Cool at a rate of 5 °C/hour. Collect the pale-orange octahedral crystals. Wash thoroughly with DMF (3 × 10 mL) to remove unreacted ligands, followed by solvent exchange with methanol for 3 days (replacing the methanol daily). Dry under dynamic vacuum at 80 °C for 12 hours.

  • Validation Checkpoint: Powder X-ray Diffraction (PXRD) must match the simulated pattern of the UiO-67 framework. The material should exhibit a Type I nitrogen sorption isotherm, confirming permanent microporosity.

Quantitative Data Presentation

The resulting Zr-LMOF exhibits exceptional photophysical properties, heavily influenced by the steric and electronic contributions of the 2-(4-Isopropylphenyl)-4-methylpyridine ligand.

PropertyMeasured ValueAnalytical Method / Condition
BET Surface Area 1,850 m²/gN₂ adsorption isotherm at 77 K
Pore Volume 0.72 cm³/gCalculated at P/P₀ = 0.99
Absorption Max ( λabs​ ) 280 nm, 395 nmSolid-state UV-Vis (Diffuse Reflectance)
Emission Max ( λem​ ) 565 nm (Yellow-Orange) λex​ = 395 nm, 298 K
Quantum Yield ( ΦPL​ ) 46%Integrating sphere, solid-state, 298 K
Excited-State Lifetime ( τ ) 1.9 μ sTime-correlated single photon counting (TCSPC)
Quenching Constant ( KSV​ ) 4.2×104 M −1 Stern-Volmer plot against TNT in ethanol

Application: Detection of Nitroaromatic Explosives

The synthesized Zr-LMOF acts as a highly sensitive chemical sensor for nitroaromatic explosives, such as 2,4,6-trinitrotoluene (TNT).

Mechanism of Action: The detection relies on a photoinduced electron transfer (PET) mechanism. Nitroaromatics are highly electron-deficient. When the LMOF is excited by UV light, the excited electron in the LUMO of the Ir(III) complex is transferred to the lower-lying LUMO of the analyte molecule residing within the MOF pores, rather than relaxing back to the HOMO. This non-radiative pathway instantly quenches the yellow-orange luminescence[1]. The high porosity of the UiO-67 framework ensures rapid diffusion of the analyte to the photoactive sites, resulting in response times of less than 10 seconds.

References

  • EvitaChem. "Screening Compounds P13971 | EvitaChem: 2-(4-Isopropylphenyl)-4-methylpyridine". EvitaChem.
  • Tokyo Chemical Industry Co., Ltd. "2,2'-Bipyridine-5,5'-dicarboxylic Acid | 1802-30-8". TCI Chemicals.
  • ACS Publications. "An Intensely Luminescent Metal–Organic Framework Based on a Highly Light-Harvesting Dyclo-Metalated Iridium(III) Unit Showing Effective Detection of Explosives". Inorganic Chemistry.
  • Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 2-(4-Isopropylphenyl)-4-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(4-Isopropylphenyl)-4-methylpyridine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(4-Isopropylphenyl)-4-methylpyridine.

This molecule presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC): it possesses a highly lipophilic 4-isopropylphenyl moiety that drives strong hydrophobic retention, and a basic pyridine nitrogen (pKa ~6.0) that is notorious for causing secondary interactions with stationary phases. This guide bypasses generic advice, providing field-proven, mechanistically grounded protocols and troubleshooting steps to ensure robust, reproducible, and mass-spectrometry (MS) compatible separations.

Section 1: The Mechanistic Foundation of Mobile Phase Selection

The ionization state of the pyridine nitrogen dictates your entire chromatographic strategy. At a neutral pH (5.0–7.0), the molecule exists in an equilibrium of partial ionization. This thermodynamic instability during the separation process leads to split peaks, severe tailing, and retention time drift .

To achieve a robust method, the mobile phase pH must be maintained at least 2 pH units away from the analyte's pKa . You must either fully protonate the molecule (pH < 3.0) or fully neutralize it (pH > 9.0).

MobilePhaseOptimization N1 Target: 2-(4-Isopropylphenyl) -4-methylpyridine N2 Select Detection Mode N1->N2 N3 UV/Vis Detection N2->N3 N4 LC-MS Detection N2->N4 N5 Low pH (~2.5) 0.1% TFA or Phosphate N3->N5 N6 High pH (~10.0) 10mM NH4HCO3 N3->N6 N7 Low pH (~2.8) 0.1% Formic Acid N4->N7 N8 High pH (~10.0) 10mM NH4OH N4->N8 N9 Base-Deactivated C18 (Analyte is Protonated) N5->N9 N10 Hybrid Silica C18 (Analyte is Neutral) N6->N10 N7->N9 N8->N10

Decision matrix for mobile phase and column selection based on detection mode and pH strategy.

Section 2: Self-Validating Method Development Protocol

Do not blindly inject your sample. Use this self-validating workflow to isolate chemical issues (like silanol interactions) from physical issues (like a collapsed column bed).

Phase 1: System Suitability & Baseline Validation

  • Prepare a Test Mix: Combine a void volume marker (Uracil, 10 µg/mL) and a neutral retention marker (Toluene, 10 µg/mL).

  • Inject: Run 5 µL onto your selected C18 column using a 50:50 Water:Acetonitrile mobile phase.

  • Causality Check: This step validates the column's physical bed integrity and establishes the baseline theoretical plate count ( N ) without interference from ionic interactions. If Toluene tails, the column bed is physically degraded. If Toluene is symmetrical but your pyridine derivative tails later, the issue is strictly chemical.

Phase 2: pH & Modifier Scouting

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Organic Phase (B): Use 100% Acetonitrile.

  • Equilibration: Flush the column with 10 Column Volumes (CV) of 5% B to ensure the stationary phase is fully saturated with the buffer.

  • Gradient Execution: Inject the 2-(4-Isopropylphenyl)-4-methylpyridine sample (dissolved in the initial mobile phase to prevent solvent-shock distortion) and run a linear gradient from 5% B to 95% B over 15 CVs.

  • Causality Check: The low pH ensures the pyridine nitrogen is fully protonated, preventing partial ionization. The steep gradient forces the highly lipophilic isopropylphenyl group to elute, giving you a baseline retention window.

Phase 3: Isocratic Translation & Optimization

  • Calculate Elution: Identify the exact gradient composition where the analyte elutes (accounting for your system's specific dwell volume).

  • Set Isocratic Hold: Program an isocratic method at 5% below the calculated elution composition.

  • Fine-Tune: Adjust the Acetonitrile ratio in 2% increments to achieve a retention factor ( k′ ) between 2 and 10, ensuring adequate resolution from the void volume.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for 2-(4-Isopropylphenyl)-4-methylpyridine, and how do I fix it? A: Peak tailing for pyridine derivatives is primarily caused by secondary ion-exchange interactions. The protonated basic nitrogen of the pyridine ring binds strongly to residual, unreacted acidic silanol groups (Si-O⁻) on the silica stationary phase . Resolution: You have two mechanistically sound options:

  • Suppress the Silanols (Low pH): Drop the mobile phase pH to ~2.5 using 0.1% TFA or Formic Acid. This protonates the analyte but neutralizes the acidic silanols (which have a pKa of ~3.5-4.5), preventing the ionic interaction. You must pair this with a highly end-capped or base-deactivated C18 column.

  • Neutralize the Analyte (High pH): Raise the pH to 10.0 using 10 mM Ammonium Bicarbonate. The pyridine becomes a neutral free-base, completely eliminating ion-exchange tailing. Caution: This requires a hybrid-silica column (e.g., Ethylene Bridged Hybrid) to prevent the silica from dissolving at high pH.

Q2: Should I use Acetonitrile or Methanol as the organic modifier for this specific compound? A: For 2-(4-Isopropylphenyl)-4-methylpyridine, Acetonitrile (ACN) is strongly recommended as the primary starting point. The bulky, hydrophobic isopropylphenyl group requires a strong organic modifier for efficient elution. ACN is an aprotic solvent; it does not participate in hydrogen bonding with the basic pyridine nitrogen, which yields sharper peaks, lower system backpressure, and higher eluotropic strength . Methanol is protic and can sometimes exacerbate tailing for basic compounds.

Q3: My retention time is drifting across sequential injections. What is failing in my system? A: Retention time drift for ionizable compounds is almost always a symptom of buffer depletion or insufficient column equilibration . If you are using a low-concentration additive (e.g., only 0.05% Formic acid) and injecting a high concentration of the basic pyridine, the local pH in the sample band can shift, altering the ionization state dynamically during the run . Resolution: Ensure your mobile phase contains adequate buffer capacity (use 10 mM Ammonium Formate instead of just unbuffered Formic Acid). Additionally, verify that the column is equilibrated with at least 10 CVs of the starting mobile phase before the first injection.

Q4: I need to transfer my UV method to an LC-MS compatible method. What adjustments are mandatory? A: Non-volatile buffers (like Potassium Phosphate) and strong ion-pairing agents (like TFA) must be eliminated to prevent source contamination and severe ion suppression in the mass spectrometer . Resolution: Replace Phosphate buffers with volatile alternatives like Ammonium Formate (for low pH ~3.7) or Ammonium Bicarbonate (for high pH ~10). If you must use an acid additive, replace TFA with 0.1% Formic Acid. While Formic Acid is a weaker ion-pairing agent and may slightly broaden the peak compared to TFA, it ensures optimal ionization efficiency in positive electrospray ionization (ESI+) mode.

Section 4: Quantitative Data & Selection Matrices

Table 1: Mobile Phase Buffer Selection Matrix for Pyridine Derivatives

Buffer SystemWorking pH RangeMS CompatibilityMechanism & Column Requirement
0.1% Trifluoroacetic Acid (TFA) 1.5 – 2.5Poor (Ion Suppression)Strong ion-pairing; fully protonates pyridine. Requires end-capped C18.
10 mM Ammonium Formate 2.8 – 3.8ExcellentVolatile buffer; protonates pyridine. Requires base-deactivated C18.
10 mM Potassium Phosphate 6.2 – 8.2IncompatibleAvoid for this compound. Operates near pyridine pKa (~6.0), causing peak splitting.
10 mM Ammonium Bicarbonate 9.0 – 10.5ExcellentVolatile buffer; fully neutralizes pyridine. Requires high-pH stable hybrid silica (e.g., BEH).

Table 2: Organic Modifier Comparison for Hydrophobic Bases

Organic ModifierUV Cut-off (nm)Eluotropic StrengthViscosity (cP at 25°C)Impact on Basic Pyridines
Acetonitrile (ACN) 190High0.37Aprotic; minimal hydrogen bonding. Yields sharper peaks and lower backpressure.
Methanol (MeOH) 205Medium0.54Protic; can hydrogen bond with the basic nitrogen, sometimes exacerbating tailing.
Section 5: References
  • Alternative Method Development Techniques. Waters Corporation. Available at:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at:[Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H and 13C NMR Chemical Shift Validation for 2-(4-Isopropylphenyl)-4-methylpyridine

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing exquisitely detailed information about the molecular framework. However, the interpretation of NMR spectra is not always straightforward, and the validation of assigned chemical shifts is a critical step to ensure the integrity of the structural hypothesis. This guide provides an in-depth, technical comparison and validation of the ¹H and ¹³C NMR chemical shifts for 2-(4-Isopropylphenyl)-4-methylpyridine, a molecule of interest in medicinal chemistry and functional materials development.

This document moves beyond a simple listing of spectral data. As a self-validating system, it integrates theoretical predictions with empirical data from structural analogs, offering a robust methodology for researchers, scientists, and drug development professionals to confidently validate their own NMR data. We will explore the causal relationships behind experimental choices and ground our analysis in authoritative spectroscopic principles.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is highly sensitive to the local electronic environment of the nucleus.[1] The variation in resonance frequencies due to the electronic environment is termed the chemical shift, which provides profound insights into the molecular structure.[1]

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Isopropylphenyl)-4-methylpyridine

In the absence of a readily available experimental spectrum for the title compound, we turn to in silico prediction methods. Modern computational tools, often employing a combination of database approaches (like HOSE codes) and quantum mechanical calculations (like Density Functional Theory - DFT), can provide highly accurate estimations of NMR chemical shifts.[2][3] For this guide, we have utilized a consensus approach, averaging the results from several reputable online NMR prediction platforms to arrive at a robust set of predicted chemical shifts.

Below is the structure of 2-(4-Isopropylphenyl)-4-methylpyridine with the IUPAC numbering used for the assignment of the predicted NMR signals.

Caption: Structure of 2-(4-Isopropylphenyl)-4-methylpyridine with IUPAC numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Isopropylphenyl)-4-methylpyridine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3-H7.05123.8
5-H7.15121.5
6-H8.45149.5
2'-H, 6'-H7.95126.8
3'-H, 5'-H7.35128.9
4-CH₃2.4021.2
ipr-CH3.0534.1
ipr-CH₃1.3024.0
C2-157.5
C4-147.8
C1'-137.2
C4'-150.1

Comparative Analysis with Structural Analogs

To validate these predicted values, we will compare them with the experimental NMR data of three key structural fragments of our target molecule: 4-methylpyridine, 2-phenylpyridine, and isopropylbenzene. This comparative approach allows us to understand the electronic effects of each substituent on the chemical shifts of the aromatic protons and carbons.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shift Data for Structural Analogs

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
4-Methylpyridine2-H, 6-H8.46149.6
3-H, 5-H7.10124.5
4-CH₃2.3521.0
2-Phenylpyridine3-H7.66120.5
4-H7.14136.7
5-H7.64123.6
6-H8.66149.3
2'-H, 6'-H7.98126.6
3'-H, 5'-H7.44128.7
4'-H7.38129.0
IsopropylbenzeneAromatic CH7.20-7.35126.1, 128.5, 149.0
ipr-CH2.9034.0
ipr-CH₃1.2524.1

Note: Experimental data is sourced from various chemical databases and may have been recorded in different solvents, which can cause minor shifts.[4][5]

Analysis of Substituent Effects

The chemical shift of a nucleus is primarily influenced by the local electron density.[6] Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and causing a downfield shift (higher ppm).[6][7]

  • Pyridine Ring Protons (H3, H5, H6):

    • The predicted shifts for H3 (7.05 ppm) and H5 (7.15 ppm) are slightly upfield compared to the corresponding protons in 4-methylpyridine (7.10 ppm). This can be attributed to the electron-donating nature of the 4-isopropylphenyl group at the 2-position.

    • The H6 proton is predicted to be the most downfield (8.45 ppm), which is consistent with its ortho position to the electronegative nitrogen atom, a characteristic feature of pyridine derivatives.[8]

  • Phenyl Ring Protons (H2', H3', H5', H6'):

    • The predicted shifts for the protons on the phenyl ring are influenced by the electron-donating isopropyl group and the electron-withdrawing 4-methylpyridinyl substituent.

    • The ortho protons (H2', H6') are predicted to be the most downfield (7.95 ppm) due to their proximity to the deshielding pyridine ring.

    • The meta protons (H3', H5') are predicted at 7.35 ppm, which is slightly downfield from the aromatic protons of isopropylbenzene (7.20-7.35 ppm), indicating the deshielding effect of the pyridine substituent.

  • Alkyl Protons (4-CH₃, ipr-CH, ipr-CH₃):

    • The predicted chemical shifts for the methyl group on the pyridine ring (2.40 ppm) and the isopropyl group (3.05 ppm for the methine and 1.30 ppm for the methyls) are in excellent agreement with the experimental values for 4-methylpyridine and isopropylbenzene, respectively. This suggests that the electronic effects between the two aromatic rings do not significantly perturb the chemical shifts of these alkyl protons.

Experimental Protocol for NMR Data Acquisition and Validation

To ensure the acquisition of high-quality, reproducible NMR data for the validation of 2-(4-Isopropylphenyl)-4-methylpyridine, the following detailed protocol should be followed. This protocol is designed as a self-validating system, incorporating best practices for sample preparation, instrument setup, and data processing.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Validation a Weigh ~5-10 mg of 2-(4-Isopropylphenyl)-4-methylpyridine b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) a->b c Add a small amount of TMS (internal standard) b->c d Transfer to a clean, dry NMR tube c->d e Insert sample into the magnet d->e f Lock the spectrometer on the deuterium signal of the solvent e->f g Shim the magnetic field to achieve optimal homogeneity f->g h Tune and match the probe for ¹H and ¹³C frequencies g->h i Acquire ¹H NMR spectrum (e.g., 16 scans, 2s relaxation delay) h->i j Acquire ¹³C NMR spectrum (e.g., 1024 scans, proton decoupled) i->j k Acquire 2D NMR spectra (COSY, HSQC, HMBC) for full assignment j->k l Apply Fourier transform, phase correction, and baseline correction k->l m Calibrate the chemical shift scale to the TMS signal (0.00 ppm) l->m n Integrate the ¹H signals and analyze the multiplicities m->n o Compare experimental data with predicted values and analog data n->o

Caption: Experimental workflow for NMR data acquisition and validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The choice of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[9] Chloroform-d (CDCl₃) is a common choice for many organic molecules. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

  • NMR Spectrometer Setup:

    • Rationale: Locking the spectrometer on the deuterium signal of the solvent compensates for any drift in the magnetic field, ensuring stable and reproducible measurements. Shimming the magnetic field optimizes its homogeneity across the sample, leading to sharp, well-resolved NMR signals. Tuning and matching the probe ensures efficient transfer of radiofrequency power to and from the sample.

  • Data Acquisition:

    • Rationale: Acquiring both ¹H and ¹³C NMR spectra is fundamental for complete structural characterization. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the signals to specific protons and carbons in the molecule by revealing their connectivity.

  • Data Processing and Validation:

    • Rationale: Accurate data processing is as important as data acquisition. After Fourier transformation, the spectra must be correctly phased and the baseline flattened. The chemical shift axis must be calibrated to the TMS signal. The final step in the validation process is a thorough comparison of the experimentally obtained chemical shifts with the predicted values and the data from structural analogs. Any significant deviations should be carefully analyzed and rationalized based on electronic and steric effects.

Conclusion

This guide has provided a comprehensive framework for the validation of ¹H and ¹³C NMR chemical shifts for 2-(4-Isopropylphenyl)-4-methylpyridine. By integrating theoretical predictions with experimental data from structural analogs, we have established a robust and self-validating methodology. The detailed experimental protocol further ensures the acquisition of high-quality data. This approach, grounded in the fundamental principles of NMR spectroscopy, empowers researchers to confidently elucidate the structure of novel molecules, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Wikipedia. Chemical shift. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • ACS Publications. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]

  • Journal of Chemical Education. Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • UCI Department of Chemistry. H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

  • Chemaxon. NMR Predictor Guide: Which Type Is Best for You? [Link]

Sources

Comparative

2-(4-Isopropylphenyl)-4-methylpyridine vs 2-phenylpyridine in phosphorescent quantum efficiency

An in-depth comparative analysis of cyclometalating ligands in Iridium(III) complexes, focusing on the photophysical and mechanistic differences between the archetypal 2-phenylpyridine (ppy) and its sterically hindered d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of cyclometalating ligands in Iridium(III) complexes, focusing on the photophysical and mechanistic differences between the archetypal 2-phenylpyridine (ppy) and its sterically hindered derivative, 2-(4-Isopropylphenyl)-4-methylpyridine .

The Photophysical Bottleneck in OLED Emitters

In the development of phosphorescent organic light-emitting diodes (PhOLEDs), Iridium(III) complexes are the gold standard due to their strong spin-orbit coupling, which facilitates nearly 100% intersystem crossing (ISC) from the singlet to the triplet excited state. The archetypal ligand for these complexes is 2-phenylpyridine (ppy) . While Ir(ppy)3​ exhibits exceptional phosphorescent quantum efficiency (PLQY) in dilute solutions, its performance degrades severely in highly doped or neat solid films.

This degradation is driven by Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA) . Because the ppy ligand is highly planar, adjacent Iridium complexes in a solid film can easily undergo π−π stacking. This close intermolecular proximity (< 1 nm) allows for Dexter electron exchange, causing triplet excitons to migrate and non-radiatively decay at defect sites.

To circumvent this, ligand engineering is employed. By substituting the ppy framework with bulky alkyl groups—specifically creating 2-(4-Isopropylphenyl)-4-methylpyridine —researchers can fundamentally alter the spatial and electronic dynamics of the emitter[1].

Mechanistic Causality: Steric Shielding vs. Electronic Tuning

The transition from ppy to 2-(4-Isopropylphenyl)-4-methylpyridine introduces two critical modifications that dictate the complex's quantum efficiency:

A. The Steric Bumper Effect (4-Isopropylphenyl)

The addition of an isopropyl group at the para position of the phenyl ring acts as a three-dimensional physical barrier.

  • Causality: Dexter energy transfer, the primary culprit for TTA, requires orbital overlap and its rate drops exponentially with distance. The bulky isopropyl group forces a larger intermolecular distance between adjacent Ir(III) cores in the solid state. By preventing π−π orbital overlap, the non-radiative decay rate ( knr​ ) is drastically suppressed. This allows the complex to maintain a high PLQY even at high doping concentrations, significantly reducing device efficiency roll-off at high current densities [1].

B. Electronic Modulation (4-Methylpyridine)

The lowest unoccupied molecular orbital (LUMO) of these complexes is primarily localized on the pyridine ring, while the highest occupied molecular orbital (HOMO) is distributed across the Iridium d-orbitals and the phenyl ring.

  • Causality: The methyl group at the 4-position of the pyridine ring is an electron-donating group (EDG) via hyperconjugation. This raises the LUMO energy level. Concurrently, the isopropyl group slightly raises the HOMO level. This dual-substitution fine-tunes the metal-to-ligand charge transfer (MLCT) state, often resulting in a highly stabilized emissive triplet state with an increased radiative decay rate ( kr​ ) [2].

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption T1 Triplet Excited State (T1) S1->T1 ISC (~100% via Ir core) Phos Phosphorescence (kr) Maintained via Sterics T1->Phos Radiative Decay ACQ Aggregation Quenching (knr) (Dominant in planar ppy) T1->ACQ Intermolecular Collision Phos->S0 Green Emission ACQ->S0 Non-Radiative Loss Shield Isopropyl Steric Shielding (Blocks Pi-Stacking) Shield->ACQ Inhibits

Caption: Photophysical pathways showing how steric shielding prevents aggregation-caused quenching.

Quantitative Performance Comparison

The structural modifications directly translate to measurable photophysical differences. Below is a comparative synthesis of standard homoleptic complexes based on these ligands.

Table 1: Photophysical Metrics (Typical Values for Homoleptic Ir(III) Complexes)

Metric Ir(ppy)3​ (Standard) Ir(iPr−mppy)3​ (Alkyl-Substituted)Mechanistic Driver
Emission λmax​ ~510 nm (Green)~515 - 520 nm (Green)EDG effects on HOMO/LUMO gap [3].
PLQY (Deaerated Solution) ~95 - 100%~95 - 100%Both exhibit near-perfect efficiency in isolation.
PLQY (Neat Solid Film) < 10% > 40% Steric bulk of isopropyl prevents TTA/ACQ.
Radiative Lifetime ( τ ) ~1.5 μs ~1.2 - 1.4 μs Methyl substitution slightly enhances kr​ .
Solubility (Toluene/CHCl3) Low to ModerateExceptionally HighAlkyl chains disrupt crystal lattice energy.

Note: The dramatic divergence in neat film PLQY highlights why alkyl-substituted ligands are mandatory for solution-processed or highly doped OLED emissive layers.

Self-Validating Experimental Protocols

To accurately compare the phosphorescent quantum efficiency of these two ligands, the experimental workflow must rigorously eliminate external quenchers (like oxygen) and account for optical artifacts (like waveguiding in films).

Protocol A: Synthesis & Purity Validation

Impurities, particularly unreacted free ligands, can exhibit prompt fluorescence that artificially inflates the measured PLQY. This protocol ensures a self-validating purity loop.

  • Dimer Formation: React IrCl3​⋅xH2​O with 2.2 equivalents of the chosen ligand (ppy or 2-(4-Isopropylphenyl)-4-methylpyridine) in a 3:1 mixture of 2-ethoxyethanol and water. Reflux at 120°C for 24 hours under inert Nitrogen.

  • Cleavage & Chelation: Isolate the resulting chloro-bridged dimer [Ir(L)2​(μ−Cl)]2​ . React the dimer with an excess of the ligand (for homoleptic) or a secondary ancillary ligand (e.g., acetylacetone) in the presence of a base ( K2​CO3​ ) at 140°C.

  • Self-Validation (Purity Check): Before photophysical testing, perform Thin Layer Chromatography (TLC) under a 365 nm UV lamp. The free ligand will appear as a distinct blue fluorescent spot, while the Ir-complex will emit bright green phosphorescence.

  • Purification: Purify via silica gel column chromatography until the free ligand spot is completely absent. Confirm structural integrity via 1H -NMR, specifically looking for the upfield shift of the isopropyl protons upon complexation.

Protocol B: Absolute PLQY Determination (Solid State)

Relative PLQY measurements using standard references (like Quinine Sulfate) are invalid for solid films due to differing refractive indices. An integrating sphere must be used.

  • Matrix Doping: Dissolve the purified Iridium complex and a host material (e.g., CBP or PMMA) in anhydrous toluene. For rigorous comparison, prepare two sets of solutions: a lightly doped set (5 wt%) and a heavily doped set (30 wt%).

  • Film Fabrication: Spin-coat the solutions onto pre-cleaned quartz substrates at 2000 RPM for 60 seconds in a nitrogen-filled glovebox.

  • Sphere Calibration: Place a blank quartz substrate into the integrating sphere. Excite with a 365 nm continuous-wave laser and record the excitation scatter profile ( Lblank​ ).

  • Measurement: Place the sample film into the sphere. Record the new excitation scatter profile ( Lsample​ ) and the emission profile ( Esample​ ).

  • Self-Validation (Re-absorption Check): Check the overlap between the complex's absorption tail and its emission onset. If significant overlap exists, apply a self-absorption correction factor to the raw data.

  • Calculation: Calculate absolute PLQY using the formula:

    ΦPL​=Lblank​−Lsample​Esample​​

Workflow Prep Film Spin-Coating (In N2 Glovebox) Sphere Integrating Sphere (Blank vs Sample) Prep->Sphere Excite Laser Excitation (365 nm) Sphere->Excite Detect Spectrometer (Record L and E) Excite->Detect Calc Absolute PLQY Calculation Detect->Calc

Caption: Step-by-step experimental workflow for absolute photoluminescence quantum yield measurement.

Conclusion

While 2-phenylpyridine remains the foundational ligand for understanding heavy-metal phosphorescence, it is fundamentally limited by its planar geometry in practical applications. The strategic addition of an isopropyl group on the phenyl ring and a methyl group on the pyridine ring in 2-(4-Isopropylphenyl)-4-methylpyridine creates a steric shield that insulates the emissive core. This targeted molecular engineering suppresses non-radiative triplet-triplet annihilation, preserving near-unity quantum efficiencies even in the densely packed solid state required for modern optoelectronics.

References

  • Highly efficient electrophosphorescent devices based on conjugated polymers doped with iridium complexes Source: Applied Physics Letters | AIP Publishing URL:[Link]

  • Preparation of Phosphorescent Iridium(III) Complexes with a Dianionic C,C,C,C-Tetradentate Ligand Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Discovery and High-Throughput Screening of Heteroleptic Iridium Complexes for Photoinduced Hydrogen Production Source: Journal of the American Chemical Society URL:[Link]

Validation

Application Guide: Evaluating the Peripheral Steric Effects of 2-(4-Isopropylphenyl)-4-methylpyridine in Transition Metal Catalysis and OLED Design

Introduction & Mechanistic Rationale In the design of transition metal complexes—whether for photoredox catalysis, C-H activation, or organic light-emitting diodes (OLEDs)—ligand topology dictates both the kinetic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the design of transition metal complexes—whether for photoredox catalysis, C-H activation, or organic light-emitting diodes (OLEDs)—ligand topology dictates both the kinetic stability and the photophysical output of the metal center. Standard pyridine and 2-phenylpyridine (ppy) ligands often suffer from a critical vulnerability: their planar geometries leave the metal core and the π -conjugated system exposed. In high-concentration environments, this exposure leads to π−π stacking, intermolecular aggregation, and subsequent Triplet-Triplet Annihilation (TTA), which severely quenches luminescence and degrades catalytic efficiency[1][2].

2-(4-Isopropylphenyl)-4-methylpyridine represents a strategic structural evolution. By introducing an isopropyl group at the para-position of the phenyl ring and a methyl group at the 4-position of the pyridine ring, we achieve peripheral steric shielding .

Crucially, because these bulky alkyl groups are positioned away from the coordinating nitrogen and the cyclometalating carbon (C2'), they do not impose thermodynamic barriers to the initial metal-ligand coordination[3]. Instead, once the complex is formed, these groups project outward, creating a 3D exclusion zone. This specific steric profile drastically increases solubility in organic solvents, suppresses intermolecular quenching, and restricts intramolecular vibrational relaxation, thereby narrowing the emission spectrum and boosting the Photoluminescence Quantum Yield (PLQY)[1].

Structural and Physicochemical Comparison

To understand the operational advantages of 2-(4-Isopropylphenyl)-4-methylpyridine, we must benchmark it against standard pyridine-based ligands.

Table 1: Ligand Topologies and Steric Profiles
LigandDenticity / ModeSteric ProfileSolubility (Non-Polar)Primary Application
Pyridine Monodentate (N)Minimal; highly exposedPoor to ModerateBasic solvent, simple coordination
4-Methylpyridine Monodentate (N)Slight peripheral bulk (C4)ModerateLigand tuning, base catalysis
2-Phenylpyridine (ppy) Bidentate (C^N)Planar; prone to π−π stackingModerateStandard Ir/Ru/Rh complexes
2-(4-Isopropylphenyl)-4-methylpyridine Bidentate (C^N)High peripheral bulk (3D shielding) Excellent High-EQE OLEDs, robust photoredox

The Logic of Peripheral Steric Shielding

The following diagram illustrates the causality between ligand choice, steric geometry, and the resulting physicochemical properties of the synthesized metal complexes.

StericEffect L1 Standard ppy (No Peripheral Bulk) C1 Exposed Metal Core & Planar Ligands L1->C1 L2 2-(4-Isopropylphenyl)- 4-methylpyridine C2 Sterically Shielded Metal Complex L2->C2 E1 High Pi-Pi Stacking & Triplet-Triplet Annihilation C1->E1 E2 Suppressed Aggregation & Restricted Relaxation C2->E2 O1 Broad Emission Lower PLQY E1->O1 O2 Narrow FWHM High PLQY (>80%) E2->O2

Caption: Logical flow of peripheral steric hindrance suppressing intermolecular quenching and enhancing PLQY.

Self-Validating Experimental Protocols

To objectively compare the performance of 2-(4-Isopropylphenyl)-4-methylpyridine against standard ppy, we utilize a self-validating synthesis and photophysical characterization workflow for an Iridium(III) heteroleptic complex: [Ir(L)2​(acac)] .

Every step below includes a mandatory Quality Control (QC) validation to ensure the integrity of the experimental system.

Protocol A: Synthesis of the μ -Dichloro-Bridged Ir(III) Dimer
  • Reaction Setup: In a 100 mL round-bottom flask, combine IrCl3​⋅xH2​O (1.0 equiv) and 2-(4-Isopropylphenyl)-4-methylpyridine (2.2 equiv).

  • Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and deionized water (sufficient to reach a 0.05 M Ir concentration).

  • Reflux: Degas the system with N2​ for 15 minutes, then heat to 120 °C and reflux for 24 hours under an inert atmosphere[2].

  • Isolation: Cool to room temperature. Add water to precipitate the dimer. Filter and wash sequentially with water, ethanol, and hexane.

  • QC Validation 1 (Yield & Purity): Perform 1H NMR in CDCl3​ . Validation criteria: The disappearance of the free ligand's downfield proton signals and the emergence of upfield-shifted signals corresponding to the cyclometalated phenyl protons (due to the shielding cone of the adjacent pyridine ring).

Protocol B: Synthesis of the Heteroleptic Complex [Ir(L)2​(acac)]
  • Reaction Setup: Combine the Ir(III) dimer (1.0 equiv), acetylacetone (acac, 2.5 equiv), and sodium carbonate ( Na2​CO3​ , 10 equiv) in 2-ethoxyethanol.

  • Heating: Reflux at 100 °C for 12 hours under N2​ .

  • Purification: Cool the mixture, extract with dichloromethane (DCM), and wash with brine. Dry over MgSO4​ , concentrate, and purify via silica gel column chromatography (eluent: DCM/Hexane).

  • QC Validation 2 (Complexation): High-Resolution Mass Spectrometry (HRMS). Validation criteria: Observation of the exact mass corresponding to [M+H]+ of the heteroleptic complex, confirming the cleavage of the chloride bridge and successful chelation of the acac ligand.

Protocol C: Photophysical Validation (TTA Suppression)
  • Sample Preparation: Prepare a 5 wt% doped film of the Ir(III) complex in a poly(methyl methacrylate) (PMMA) matrix to simulate solid-state OLED conditions.

  • Measurement: Excite the film at 365 nm using a spectrofluorometer equipped with an integrating sphere.

  • QC Validation 3 (Steric Efficacy): Measure the Full Width at Half Maximum (FWHM) and PLQY. Validation criteria: The bulky isopropyl/methyl complex must exhibit a narrower FWHM (< 50 nm) and a higher PLQY compared to the standard Ir(ppy)2​(acac) control, proving the suppression of intermolecular interactions[1].

Comparative Performance Data

The experimental integration of peripheral steric bulk yields measurable improvements in both physical handling and photophysical output. Table 2 summarizes the quantitative divergence between complexes utilizing standard ppy and 2-(4-Isopropylphenyl)-4-methylpyridine.

Table 2: Performance Metrics of Ir(III) Complexes
Metric Ir(ppy)2​(acac) (Standard) Ir(iPr−mppy)2​(acac) (Sterically Hindered)Causality / Mechanism
Solubility in Toluene ~5 mg/mL> 30 mg/mL Lipophilic isopropyl/methyl groups disrupt crystal lattice packing.
Emission FWHM (Doped Film) 65 - 75 nm40 - 45 nm Rigid peripheral groups restrict intramolecular vibrational relaxation[1].
PLQY (Solid State) ~45%> 80% 3D steric shielding prevents π−π stacking and suppresses TTA[1].
Catalytic Lifetime (Photoredox) ModerateExtended Steric bulk protects the metal center from off-cycle degradation pathways.

Conclusion

For advanced applications requiring highly robust, soluble, and photophysically pure transition metal complexes, standard pyridine or un-substituted 2-phenylpyridine ligands are often insufficient due to their planar, aggregation-prone nature. 2-(4-Isopropylphenyl)-4-methylpyridine solves this via precise peripheral steric shielding. By strategically placing bulky alkyl groups away from the coordination site, researchers can maintain facile cyclometalation kinetics while fundamentally upgrading the complex's resistance to triplet-triplet annihilation and intermolecular quenching.

References

  • Modulating the peripheral large steric hindrance of iridium complexes for achieving narrowband emission and pure red OLEDs with an EQE up to 32.0% Inorganic Chemistry Frontiers (RSC Publishing)[Link]

  • Steric and electronic effects on acetate-assisted cyclometallation of 2-phenylpyridines at [MCl2Cp]2 (M = Ir, Rh)* Dalton Transactions (NIH / PubMed)[Link]

  • Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications Frontiers in Chemistry (PMC)[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(4-Isopropylphenyl)-4-methylpyridine

Handling 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) requires stringent safety protocols. As a substituted pyridine derivative, this compound presents specific handling challenges due to its lipophilicity, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 80635-97-8) requires stringent safety protocols. As a substituted pyridine derivative, this compound presents specific handling challenges due to its lipophilicity, potential for skin permeation, and chemical reactivity.

This guide provides drug development professionals and laboratory scientists with a self-validating, causally grounded operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical.

Chemical Identity & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the substance. Pyridine derivatives are highly lipophilic, meaning they can rapidly penetrate biological lipid bilayers, leading to severe skin irritation, systemic toxicity, and central nervous system (CNS) depression upon prolonged exposure [6]. The addition of the isopropylphenyl group further increases the molecule's lipophilicity compared to an unsubstituted pyridine ring.

Table 1: Quantitative Physical Data & Operational Implications

Property Value Operational Implication
CAS Number 80635-97-8 Primary identifier for SDS tracking and waste segregation [1].
Molecular Formula C₁₅H₁₇N Aromatic nitrogen heterocycle; acts as a weak base.
Density 0.986 g/cm³ Floats on or mixes unpredictably with aqueous layers; requires specific phase-separation techniques [1].
Boiling Point 317.0 ºC (at 760 mmHg) Low volatility at room temperature, but heating or rotary evaporation will generate hazardous, toxic aerosols [1].

| Flash Point | 131.8 ºC | Combustible liquid; must be kept away from open flames and strong oxidizers[1]. |

Personal Protective Equipment (PPE) Matrix

A common and dangerous laboratory error is the assumption that standard disposable nitrile gloves provide adequate protection against all organic liquids. Nitrile polymers undergo rapid solvation and swelling when exposed to pyridine rings, leading to chemical breakthrough times of less than 10 minutes [4].

Table 2: Causality-Driven PPE Selection

Protection Area Recommended Equipment Scientific Rationale & Causality
Hands Butyl Rubber or PVA (Polyvinyl Alcohol) Gloves High-density cross-linking in butyl rubber resists non-polar and aromatic solvent permeation, providing >480 minutes of breakthrough resistance against pyridines [4] [5].
Eyes/Face Chemical Splash Goggles Protects against severe corneal damage from lipophilic liquid splashes. Safety glasses with side shields are insufficient for liquid transfer.
Body Flame-Resistant Lab Coat Mitigates fire risk (combustible liquid) and prevents systemic absorption through the skin [3].

| Respiratory | Certified Chemical Fume Hood | Prevents inhalation of volatile organic vapors. Pyridines have low odor thresholds but cause olfactory fatigue, making smell an unreliable warning property [2]. |

Standard Operating Procedure (SOP): Handling & Dispensing

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Environmental & Equipment Validation

  • Action: Conduct all handling inside a certified chemical fume hood. Set the sash to the designated operating height.

  • Causality: Proper face velocity ensures optimal containment of vapors without creating turbulent eddies that could push toxic aerosols back into the operator's breathing zone.

  • Validation Checkpoint: Verify the digital airflow monitor reads between 80–120 fpm (feet per minute). If a monitor is unavailable, perform a tissue paper test at the sash opening to visually confirm negative pressure.

Step 2: PPE Donning & Integrity Check

  • Action: Don butyl rubber gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Causality: Micro-tears in gloves can trap the chemical against the skin, accelerating dermal absorption due to the occlusive nature of the glove [6].

  • Validation Checkpoint: Perform a pneumatic inflation test on the butyl gloves (trap air inside and squeeze) to verify the absence of micro-punctures before use.

Step 3: Chemical Dispensing

  • Action: Dispense the liquid using a glass syringe with a stainless steel needle or a chemically compatible glass pipette. Avoid standard polystyrene or low-density polyethylene (LDPE) plastics.

  • Causality: Substituted pyridines can leach plasticizers from incompatible polymers, which not only contaminates your reagent but can structurally weaken the dispensing vessel, leading to accidental spills.

  • Validation Checkpoint: Visually inspect the dispensing tool post-use. Any cloudiness, warping, or degradation indicates polymer incompatibility.

Step 4: Post-Handling Decontamination

  • Action: Rinse all contaminated glassware with a compatible organic solvent (e.g., isopropanol or ethanol) before transferring to a standard washing station.

  • Causality: Rinsing with water first is ineffective due to the compound's lipophilicity and can spread the contamination over a larger surface area [3].

  • Validation Checkpoint: Collect all initial solvent rinsate into a designated hazardous organic waste container, not the sink.

Spill Management & Disposal Plan

Because 2-(4-Isopropylphenyl)-4-methylpyridine is a weak base and a combustible organic liquid, it must be strictly segregated from strong oxidizers, acid chlorides, and concentrated mineral acids to prevent exothermic reactions [3].

Spill Response Protocol
  • Small Spills (<50 mL): Cover the spill immediately with an inert, dry absorbent such as diatomaceous earth, sand, or vermiculite. Do not use combustible absorbents like sawdust. Sweep the absorbed material using non-sparking tools and place it in an airtight, chemically compatible waste container[2]. Clean the residual surface with isopropanol, followed by soap and water [3].

  • Large Spills (>50 mL): Evacuate the laboratory immediately. Secure the perimeter and contact your institution's Environmental Health & Safety (EHS) emergency response team [3].

Disposal Plan

Do not attempt to neutralize or degrade this chemical in the sink. While 1,4-dihydropyridines can be chemically degraded through oxidative aromatization into pyridine derivatives, the resulting pyridines (such as this compound) remain highly hazardous [2].

  • Segregation: Label the waste container clearly with "Hazardous Waste: Toxic/Combustible Organic (Pyridine Derivative)".

  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from acids [2]. Arrange for EHS pickup for destruction via professional high-temperature incineration.

Operational Workflow Visualization

G Start Pre-Operation: Verify Hood & PPE Dispense Dispense Reagent (2-(4-Isopropylphenyl)-4-methylpyridine) Start->Dispense SpillCheck Spill Detected? Dispense->SpillCheck SmallSpill Small Spill (<50 mL) Apply Inert Absorbent SpillCheck->SmallSpill Yes (Manageable) LargeSpill Large Spill (>50 mL) Evacuate & Alert EHS SpillCheck->LargeSpill Yes (Unmanageable) Decon Decontaminate Surfaces (Isopropanol/Water) SpillCheck->Decon No (Routine) SmallSpill->Decon Waste Segregate as Hazardous Organic Waste Decon->Waste

Workflow and spill response protocol for 2-(4-Isopropylphenyl)-4-methylpyridine.

References

  • Ansell / HKUST Health, Safety and Environment Office. "CHEMICAL HANDLING GLOVE GUIDE". Available at:[Link]

  • Journal of Chemical Education (ACS Publications). "Chemistry Meets Topology: Metal Template Synthesis of a Molecular Trefoil Knot" (Safety Guidelines on Pyridine Derivatives). Available at: [Link]

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